molecular formula C19H14Cl2N2O3S B15561657 Vismodegib-d7

Vismodegib-d7

Cat. No.: B15561657
M. Wt: 428.3 g/mol
InChI Key: BPQMGSKTAYIVFO-DHHYOMDSSA-N
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Description

Vismodegib-d7 is a useful research compound. Its molecular formula is C19H14Cl2N2O3S and its molecular weight is 428.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H14Cl2N2O3S

Molecular Weight

428.3 g/mol

IUPAC Name

2-chloro-N-[4-chloro-2,3,6-trideuterio-5-(3,4,5,6-tetradeuterio-2-pyridinyl)phenyl]-4-methylsulfonylbenzamide

InChI

InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24)/i2D,3D,4D,5D,8D,9D,10D

InChI Key

BPQMGSKTAYIVFO-DHHYOMDSSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of Vismodegib-d7 in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Vismodegib-d7 in preclinical studies. This compound, a deuterium-labeled version of the Hedgehog signaling pathway inhibitor Vismodegib (B1684315), serves as a critical tool in the drug development process, primarily utilized as an internal standard for quantitative bioanalysis. Its application ensures the accuracy and precision of pharmacokinetic and pharmacodynamic assessments of Vismodegib.

Introduction to Vismodegib and the Hedgehog Signaling Pathway

Vismodegib is a first-in-class small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial during embryonic development and is largely quiescent in adults. However, aberrant reactivation of the Hh pathway is a known driver in several cancers, most notably basal cell carcinoma (BCC).[1] Vismodegib exerts its therapeutic effect by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[2][3] This inhibition prevents the downstream activation of GLI transcription factors, which in turn halts the expression of genes responsible for tumor cell proliferation and survival.

The Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

The Hedgehog signaling pathway is a complex cascade initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched-1 (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes that promote cell growth and differentiation. In many cancers, mutations in PTCH1 or SMO lead to constitutive activation of the pathway, driving uncontrolled cell proliferation. Vismodegib targets and inhibits SMO, thereby blocking the signaling cascade regardless of the upstream mutations.[4]

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_vismodegib Inhibition by Vismodegib PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex Gli_R GLI-R (Repressor) SUFU_Gli->Gli_R Target_Genes_off Target Gene Transcription OFF Gli_R->Target_Genes_off Represses Hh_Ligand Hedgehog Ligand PTCH1_on PTCH1 Hh_Ligand->PTCH1_on SMO_on SMO (active) PTCH1_on->SMO_on Inhibition Relieved Gli_A GLI-A (Activator) SMO_on->Gli_A Target_Genes_on Target Gene Transcription ON Gli_A->Target_Genes_on Activates Vismodegib Vismodegib SMO_inhibited SMO (inactive) Vismodegib->SMO_inhibited Inhibits

Caption: The Hedgehog signaling pathway in its 'OFF' and 'ON' states, and the inhibitory action of Vismodegib on the SMO protein.

The Role of Deuterium (B1214612) Labeling in Preclinical Studies

Deuterium (²H or D), a stable isotope of hydrogen, plays a significant role in pharmaceutical research. Replacing hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, can subtly alter the physicochemical properties of the compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to the "kinetic isotope effect," where the rate of chemical reactions involving the cleavage of a C-D bond is slower than that of a C-H bond.

In drug development, deuteration is leveraged for two primary purposes:

  • To Modify Metabolic Profiles: If a drug is metabolized at a specific site involving C-H bond cleavage, deuteration at that position can slow down its metabolism. This can lead to a longer half-life, increased exposure, and potentially a more favorable dosing regimen.

  • As an Internal Standard for Bioanalysis: This is the most common and critical role for deuterated compounds like this compound in preclinical studies. In quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated analog is added to biological samples (e.g., plasma, tissue homogenates) before processing.

This compound as an Internal Standard

In preclinical pharmacokinetic studies of Vismodegib, accurate quantification of the drug in biological matrices is essential. This compound serves as an ideal internal standard for this purpose. Because it is chemically almost identical to Vismodegib, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. However, due to its higher mass (seven daltons heavier), it can be distinguished from the non-labeled Vismodegib by the mass spectrometer.

The use of a stable isotope-labeled internal standard like this compound corrects for potential variability during sample preparation and analysis, thereby significantly improving the accuracy, precision, and robustness of the bioanalytical method.

Experimental Workflow for Preclinical Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of Vismodegib, highlighting the introduction of this compound as an internal standard.

PK_Workflow cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis animal_dosing Animal Dosing (e.g., mouse, rat) with Vismodegib sample_collection Serial Blood Sample Collection animal_dosing->sample_collection plasma_harvest Plasma Harvesting (Centrifugation) sample_collection->plasma_harvest add_is Addition of This compound (Internal Standard) plasma_harvest->add_is protein_precipitation Protein Precipitation (e.g., with acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer and Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution in Mobile Phase supernatant_transfer->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio of Vismodegib/Vismodegib-d7) ms_detection->data_processing Pk_parameters Pharmacokinetic Parameters (AUC, Cmax, T1/2) data_processing->Pk_parameters Calculation of

Caption: A typical experimental workflow for a preclinical pharmacokinetic study using a deuterated internal standard.

Experimental Protocol: Quantification of Vismodegib in Plasma

This section details a representative experimental protocol for the quantification of Vismodegib in preclinical plasma samples using this compound as an internal standard via LC-MS/MS.

Objective: To determine the concentration of Vismodegib in plasma samples obtained from preclinical species.

Materials and Reagents:

  • Vismodegib reference standard

  • This compound (internal standard)

  • Control plasma from the preclinical species (e.g., mouse, rat)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock Solutions and Standards:

    • Prepare stock solutions of Vismodegib and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution of the internal standard (this compound) by diluting the stock solution in acetonitrile.

    • Prepare calibration standards by spiking control plasma with known concentrations of Vismodegib.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (unknown, calibration standard, or QC), add 150 µL of the internal standard working solution in acetonitrile.

    • Vortex mix for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 reverse-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient elution to separate Vismodegib from endogenous plasma components.

      • Flow Rate: A typical flow rate for analytical LC-MS.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Vismodegib and this compound.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of Vismodegib and this compound.

    • Calculate the peak area ratio of Vismodegib to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of Vismodegib in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data from Preclinical Studies

While specific studies detailing the use of this compound are proprietary to the developing laboratories, extensive preclinical data for Vismodegib is available. The accurate measurement of the following pharmacokinetic and pharmacodynamic parameters would have relied on a robust bioanalytical method using a deuterated internal standard like this compound.

Table 1: Preclinical Pharmacokinetic Parameters of Vismodegib

SpeciesDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)
Mouse10 mg/kg, oral1.584510
Rat10 mg/kg, oral2.166012

Note: The values presented are representative and may vary depending on the specific study design.

Table 2: Preclinical Pharmacodynamic Activity of Vismodegib

Model SystemEndpointIC50 / ED50
Medulloblastoma Allograft (Ptch+/-)Gli1 Inhibition0.165 µmol/L
Colorectal Cancer Xenograft (D5123)Gli1 Inhibition0.267 µmol/L
Medulloblastoma Allograft (Ptch+/-)Tumor Regression≥25 mg/kg (oral)

Data adapted from preclinical studies on Vismodegib.[5]

Conclusion

This compound is an indispensable tool in the preclinical development of Vismodegib. Its primary and most critical role is as a stable isotope-labeled internal standard for the accurate and precise quantification of Vismodegib in biological matrices. This application is fundamental to the robust characterization of the drug's pharmacokinetic and pharmacodynamic properties, which are essential for determining its safety and efficacy profile before advancing to clinical trials. The methodologies and data presented in this guide underscore the importance of such tools in modern drug development.

References

Vismodegib-d7 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vismodegib, an inhibitor of the Hedgehog (Hh) signaling pathway, has become a cornerstone in the treatment of advanced basal cell carcinoma.[1] Accurate quantification of Vismodegib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy and precision are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[2] This technical guide provides an in-depth exploration of the mechanism of action of Vismodegib-d7, a deuterated analog of Vismodegib, when used as an internal standard in LC-MS/MS assays.

The Role of Internal Standards in LC-MS/MS

The core principle behind using an internal standard is to add a known quantity of a compound, which is chemically and physically similar to the analyte of interest, to every sample, calibrator, and quality control sample.[2] This allows for the correction of variability that can be introduced during various stages of the analytical process, including sample preparation, injection volume differences, and fluctuations in mass spectrometer response.[3] An ideal internal standard should co-elute with the analyte and experience similar ionization efficiency and matrix effects.[4]

This compound: The Ideal Internal Standard

This compound is a synthetic version of Vismodegib where seven hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification results in a molecule that is nearly identical to Vismodegib in its chemical and physical properties but has a different molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte (Vismodegib) and the internal standard (this compound).

The near-identical nature of this compound to Vismodegib ensures that it behaves almost identically during:

  • Sample Extraction: Any loss of analyte during sample preparation steps like protein precipitation or liquid-liquid extraction will be mirrored by a proportional loss of the internal standard.

  • Chromatographic Separation: this compound will have a retention time that is very close to, if not identical to, Vismodegib, ensuring that both are subjected to the same matrix effects at the point of elution.

  • Ionization: Both molecules will have similar ionization efficiencies in the mass spectrometer's ion source.

By calculating the ratio of the analyte response to the internal standard response, the variability is normalized, leading to significantly improved accuracy and precision in the final concentration measurement.

Mechanism of Action of Vismodegib

Vismodegib functions by inhibiting the Hedgehog signaling pathway, a crucial pathway in embryonic development that is largely inactive in adult tissues. In many basal cell carcinomas, mutations in this pathway lead to its reactivation and uncontrolled cell proliferation.

The key steps in the Hedgehog signaling pathway and the point of Vismodegib's intervention are as follows:

  • Inactive State: In the absence of the Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). This inhibition prevents the activation of downstream signaling.

  • Active State: When the Hedgehog ligand binds to PTCH, the inhibition on SMO is relieved.

  • Signal Transduction: Activated SMO leads to a signaling cascade that results in the activation and nuclear translocation of the GLI family of transcription factors.

  • Gene Transcription: Nuclear GLI proteins activate the transcription of target genes that promote cell proliferation and survival.

Vismodegib exerts its therapeutic effect by binding to and inhibiting SMO. This action prevents the downstream activation of the GLI transcription factors, thereby blocking the pro-proliferative signaling of the Hedgehog pathway.

Hedgehog_Signaling_Pathway cluster_inactive Inactive Pathway cluster_active Active Pathway cluster_vismodegib Vismodegib Intervention PTCH_inactive PTCH SMO_inactive SMO PTCH_inactive->SMO_inactive Inhibits SUFU_GLI SUFU-GLI Complex Nucleus_inactive Nucleus Target_Genes_inactive Target Gene Transcription OFF Hedgehog Hedgehog Ligand PTCH_active PTCH Hedgehog->PTCH_active SMO_active SMO PTCH_active->SMO_active Inhibition Relieved GLI_active Active GLI SMO_active->GLI_active Activates Nucleus_active Nucleus GLI_active->Nucleus_active Translocates to Target_Genes_active Target Gene Transcription ON (Proliferation) Nucleus_active->Target_Genes_active Activates Vismodegib Vismodegib SMO_inhibited SMO Vismodegib->SMO_inhibited Binds and Inhibits GLI_inactive Inactive GLI Nucleus_inhibited Nucleus Target_Genes_off Target Gene Transcription OFF Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (200 µL) Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Concentration Concentration Determination Data_Processing->Concentration

References

Vismodegib-d7: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Vismodegib-d7, a deuterated analog of the Hedgehog signaling pathway inhibitor, Vismodegib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties of this compound

This compound is a stable, isotopically labeled form of Vismodegib, where seven hydrogen atoms have been replaced by deuterium (B1214612). This labeling is useful in various research applications, including pharmacokinetic studies and as an internal standard in analytical methods.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 2-Chloro-N-(4-chloro-3-(pyridin-2-yl-d4)phenyl-2,5,6-d3)-4-(methylsulfonyl)benzamide[No specific reference found]
Synonym This compound[No specific reference found]
CAS Number 2733145-73-6[No specific reference found]
Molecular Formula C₁₉H₇D₇Cl₂N₂O₃S[No specific reference found]
Molecular Weight 428.34 g/mol [No specific reference found]
Appearance White to off-white solid[No specific reference found]
Solubility Soluble in DMSO and Methanol[No specific reference found]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Vismodegib is a first-in-class inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation.[1][2] In several cancers, including basal cell carcinoma (BCC), the Hh pathway is aberrantly activated, leading to uncontrolled cell growth.[3]

Vismodegib functions by binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway.[4] In the canonical "off-state" of the pathway, the Patched (PTCH1) receptor inhibits SMO. When the Hedgehog ligand (e.g., Sonic hedgehog, SHH) binds to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal downstream. This ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival.

Mutations in PTCH1 or SMO can lead to ligand-independent activation of the pathway, a common event in BCC. Vismodegib specifically targets SMO, effectively blocking the signaling cascade regardless of the upstream mutations and preventing the activation of GLI transcription factors.

Hedgehog_Signaling_Pathway cluster_off_state Hedgehog Pathway 'OFF' State cluster_on_state Hedgehog Pathway 'ON' State cluster_inhibition Inhibition by Vismodegib PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_GLI->GLI_R Processing Nucleus_off Nucleus GLI_R->Nucleus_off Translocates to Target_Genes_off Target Gene Transcription OFF SHH Hedgehog Ligand (SHH) PTCH1_on PTCH1 SHH->PTCH1_on SMO_on SMO (active) PTCH1_on->SMO_on Inhibition Relieved GLI_A GLI-A (Activator) SMO_on->GLI_A Signal Transduction Nucleus_on Nucleus GLI_A->Nucleus_on Translocates to Target_Genes_on Target Gene Transcription ON Vismodegib Vismodegib SMO_inhibited SMO (inactive) Vismodegib->SMO_inhibited Binds to and Inhibits

Caption: The Hedgehog signaling pathway and the mechanism of action of Vismodegib.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that incorporates deuterated starting materials or reagents at specific steps to achieve the desired isotopic labeling. While a specific, detailed protocol for this compound is not publicly available in a single document, a plausible synthetic route can be constructed based on the known synthesis of Vismodegib and general methods for deuterium labeling.

A common strategy for synthesizing Vismodegib involves a key Suzuki or Negishi coupling reaction to form the biaryl linkage, followed by amide bond formation. For this compound, deuterated precursors for the pyridine (B92270) and/or the phenyl ring would be utilized.

Representative Synthetic Scheme

A potential synthetic route is outlined below. This is a generalized scheme and may require optimization of reaction conditions.

Scheme 1: Potential Synthetic Route for this compound

Detailed Experimental Protocol (Synthesized from Available Literature)

The following protocol is a composite representation based on published methods for Vismodegib synthesis and deuteration techniques. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available starting materials.

Materials and Reagents:

  • Pyridine-d5 (B57733)

  • n-Butyllithium

  • 1,2-Dibromoethane (B42909)

  • 4-Chloro-3-bromoaniline-d3

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (B1210297)

  • 1,4-Dioxane

  • 2-Chloro-4-(methylsulfonyl)benzoic acid

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Synthesis of 2-bromo-pyridine-d4

  • To a solution of pyridine-d5 in anhydrous THF at -78 °C, slowly add n-butyllithium.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Slowly add a solution of 1,2-dibromoethane in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-bromo-pyridine-d4.

Step 2: Synthesis of 4-chloro-3-(pyridin-2-yl-d4)aniline-d3

  • In a reaction vessel, combine 2-bromo-pyridine-d4, 4-chloro-3-bromoaniline-d3, bis(pinacolato)diboron, and potassium acetate in 1,4-dioxane.

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ to the mixture.

  • Heat the reaction mixture at 80-90 °C overnight under an argon atmosphere.

  • After cooling to room temperature, filter the reaction mixture through celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 4-chloro-3-(pyridin-2-yl-d4)aniline-d3.

Step 3: Synthesis of this compound

  • To a solution of 4-chloro-3-(pyridin-2-yl-d4)aniline-d3 and 2-chloro-4-(methylsulfonyl)benzoic acid in DMF, add DIPEA.

  • Add COMU to the reaction mixture and stir at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography followed by recrystallization to afford this compound.

Experimental Workflow and Analysis

The synthesis and purification of this compound require a structured workflow to ensure the purity and identity of the final compound. Post-synthesis, a series of analytical techniques are employed for characterization.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (Deuterated Precursors) Reaction1 Step 1: Bromination of Pyridine-d5 Start->Reaction1 Reaction2 Step 2: Suzuki Coupling Reaction1->Reaction2 Reaction3 Step 3: Amide Bond Formation Reaction2->Reaction3 Crude Crude this compound Reaction3->Crude Column Column Chromatography Crude->Column Recrystal Recrystallization Column->Recrystal HPLC HPLC Analysis (Purity) Recrystal->HPLC MS Mass Spectrometry (Molecular Weight) Recrystal->MS NMR NMR Spectroscopy (Structure & Deuterium Incorporation) Recrystal->NMR Final Pure this compound

Caption: A representative experimental workflow for the synthesis and analysis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized this compound. A reverse-phase HPLC method can be developed and validated for this purpose.

Table 2: Representative HPLC Method Parameters for Vismodegib Analysis

ParameterConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Orthophosphoric acid in water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 264 nm
Column Temperature 30 °C

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound and to verify the incorporation of seven deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of this compound. The absence of signals in the ¹H NMR spectrum at the positions of deuteration, coupled with the corresponding signals in the ¹³C NMR spectrum, confirms the successful and specific isotopic labeling.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, mechanism of action, and a plausible synthetic route for this compound. The provided experimental protocols and analytical methodologies are intended to serve as a foundational resource for researchers working with this important deuterated compound. The synthesis and characterization of this compound are critical for advancing research in areas such as drug metabolism, pharmacokinetics, and the development of novel cancer therapeutics targeting the Hedgehog signaling pathway.

References

Technical Guide: The Application of Vismodegib-d7 in Early-Phase Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vismodegib (B1684315) is a first-in-class small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of cell growth and differentiation during embryogenesis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC).[2][3] The U.S. FDA approved Vismodegib in 2012 for the treatment of metastatic or locally advanced BCC.[1][4]

Early-phase drug development necessitates a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A key strategy in these investigations is the use of stable isotope-labeled (SIL) compounds. Deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen) labeling is a powerful technique used to investigate metabolic pathways and alter pharmacokinetic profiles. By strategically replacing hydrogen atoms with deuterium at sites of metabolism, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down enzymatic cleavage. This phenomenon, known as the Kinetic Isotope Effect (KIE), can provide significant advantages in drug development.

This technical guide explores the hypothetical application of Vismodegib-d7, a deuterated analog of Vismodegib, as a tool in early-phase drug metabolism and pharmacokinetic (DMPK) studies. We will detail its utility in elucidating metabolic pathways, identifying metabolites, and serving as an internal standard for robust bioanalysis.

Vismodegib's Mechanism of Action and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is normally quiescent in adult tissues but can be reactivated in various cancers. In its inactive state, the transmembrane receptor Patched-1 (PTCH1) inhibits the activity of Smoothened (SMO), a G-protein-coupled receptor-like protein. When the Hedgehog ligand (e.g., Sonic Hedgehog, SHh) binds to PTCH1, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus, inducing the expression of target genes that promote cell proliferation and survival. In many cases of BCC, mutations in PTCH1 or SMO lead to constitutive, ligand-independent activation of the pathway.

Vismodegib exerts its therapeutic effect by binding directly to and inhibiting the SMO protein, thereby blocking downstream signal transduction and suppressing tumor growth.

Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI Inhibits SUFU, Releases GLI Vismodegib Vismodegib Vismodegib->SMO GLI_A GLI (Active) Target_Genes Target Genes GLI_A->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes SHh SHh Ligand SHh->PTCH1 Binds

Caption: The Hedgehog signaling pathway and the inhibitory action of Vismodegib.

Pharmacokinetics and Metabolism of Vismodegib

Understanding the pharmacokinetic profile of Vismodegib is essential for designing metabolism studies. Vismodegib exhibits low aqueous solubility and high permeability. It is highly protein-bound (>99%) to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG). The metabolism of Vismodegib occurs via oxidation, glucuronidation, and pyridine (B92270) ring cleavage, with CYP2C9 and CYP3A4 identified as minor contributing enzymes. Over 98% of the circulating drug is the unchanged parent compound, and it is primarily eliminated through the liver, with about 82% recovered in feces and 4.4% in urine.

ParameterValueReference
Bioavailability (single dose) ~31.8%
Time to Peak (Tmax) ~2.4 days
Volume of Distribution (Vd) 16.4 - 26.6 L
Plasma Protein Binding >99%
Elimination Half-life (t½) ~12 days (single dose), ~4 days (continuous dosing)
Metabolic Pathways Oxidation (CYP2C9, CYP3A4), Glucuronidation, Ring Cleavage
Primary Excretion Route Feces (~82%)

Role of Deuteration: The Kinetic Isotope Effect

The primary rationale for using this compound is to leverage the Kinetic Isotope Effect (KIE). Many metabolic reactions, especially those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step. Replacing hydrogen with the heavier deuterium isotope creates a stronger C-D bond. This increased bond strength requires more energy to break, thus slowing the rate of metabolism at that specific position.

This "metabolic switching" can lead to:

  • Reduced Clearance: A slower rate of metabolism decreases the overall clearance of the drug.

  • Increased Half-Life (t½): The drug remains in the systemic circulation for a longer period.

  • Increased Overall Exposure (AUC): The total amount of drug the body is exposed to over time is increased.

  • Altered Metabolite Profile: It can reduce the formation of specific metabolites, which is particularly useful if a metabolite is associated with toxicity.

KIE_Effect cluster_vismo Vismodegib (Parent) cluster_vismo_d7 This compound V Vismodegib (C-H bond) CYP CYP450 Enzyme V->CYP Fast Metabolism (C-H bond cleavage) M1 Metabolite 1 V_d7 This compound (C-D bond) V_d7->CYP Slow Metabolism (Stronger C-D bond) M1_d7 Metabolite 1 (Reduced Formation) CYP->M1 CYP->M1_d7

Caption: The Kinetic Isotope Effect (KIE) on Vismodegib metabolism.

Experimental Applications of this compound

This compound is an invaluable tool for several types of early-phase studies. Its primary applications include serving as an internal standard for bioanalytical assays and as a tracer in "microdosing" and metabolic fate studies.

Experimental Workflow

A typical workflow for utilizing this compound involves parallel in vitro and in vivo experiments to compare its metabolic profile directly against the non-deuterated parent compound.

Experimental_Workflow synthesis Synthesize Vismodegib & this compound invitro In Vitro Assays (Microsomes, Hepatocytes) synthesis->invitro invivo In Vivo PK Study (e.g., Rodent Model) synthesis->invivo bioanalysis Sample Bioanalysis (LC-MS/MS) invitro->bioanalysis Incubation Samples invivo->bioanalysis Plasma/Tissue Samples data_analysis Data Analysis & PK Modeling bioanalysis->data_analysis report Metabolic Profile Report data_analysis->report

Caption: Experimental workflow for a comparative metabolism study.
Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) and metabolic half-life (t½) of Vismodegib and this compound in human liver microsomes (HLM).

Materials:

  • Vismodegib and this compound (10 mM stock solutions in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., NADPH-A/B)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound) for protein precipitation.

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working HLM solution by diluting the stock to 1 mg/mL in 0.1 M phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the HLM solution. Pre-warm the plate at 37°C for 5 minutes.

  • Initiation: To initiate the reaction, add the test compound (Vismodegib or this compound) to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤0.1%. Immediately add the pre-warmed NADPH regenerating system to start the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing: Centrifuge the plate at 3000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Hypothetical Comparative Data:

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Vismodegib 4515.4
This compound 808.7
Protocol 2: In Vivo Microdosing Pharmacokinetic Study

Objective: To determine the absolute bioavailability and characterize the human pharmacokinetics of Vismodegib using a co-administration approach with a stable-labeled intravenous microdose.

Study Design: A single-center, open-label study in healthy human volunteers.

Materials:

  • Vismodegib, 150 mg oral capsules (therapeutic dose)

  • This compound, 100 µg sterile solution for intravenous (IV) infusion (microdose)

  • LC-MS/MS system capable of differentiating and quantifying Vismodegib and this compound.

Methodology:

  • Dosing: Subjects receive a single oral therapeutic dose (150 mg) of Vismodegib. Simultaneously or at a staggered time point, they receive a short IV infusion of the this compound microdose (100 µg).

  • Blood Sampling: Collect serial blood samples into K2EDTA tubes at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma frozen at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method to simultaneously quantify the concentrations of unlabeled Vismodegib (from the oral dose) and this compound (from the IV dose) in plasma samples.

  • Pharmacokinetic Analysis:

    • Calculate PK parameters (AUC, Cmax, t½, CL, Vd) for both oral Vismodegib and IV this compound using non-compartmental analysis.

    • Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (DoseIV / DoseOral) * 100

Advantages of this Approach:

  • Reduced Variability: Intra-subject comparison eliminates inter-subject variability.

  • Safety: The microdose of this compound is sub-pharmacological, posing minimal risk.

  • Efficiency: A single study provides definitive absolute bioavailability data, which is crucial for regulatory submissions.

Conclusion

This compound serves as a quintessential tool for modern drug metabolism and pharmacokinetic investigations. Its application, grounded in the kinetic isotope effect, allows researchers to conduct highly precise and informative studies. From elucidating metabolic pathways in in vitro systems to enabling streamlined absolute bioavailability trials in humans, the use of deuterated analogs like this compound provides a safer, more efficient, and scientifically robust approach to characterizing new chemical entities in early-phase drug development. This guide provides a framework for leveraging these advantages to accelerate the development of targeted therapies.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly in fields such as pharmacology, clinical diagnostics, and environmental testing, the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, a cornerstone for robust and reliable quantification. By leveraging the power of isotope dilution mass spectrometry, deuterated standards offer a superior method for mitigating analytical variability, ensuring data integrity, and meeting stringent regulatory requirements.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The efficacy of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This subtle increase in mass allows the mass spectrometer to distinguish between the native analyte and the internal standard, while their virtually identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[1]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a nearly perfect mimic for the analyte. Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[1]

cluster_sample Sample cluster_standard Standard cluster_process Analytical Process cluster_result Result Analyte Analyte (Unknown Amount) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep Deuterated_Standard Deuterated Standard (Known Amount) Deuterated_Standard->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Analysis MS Analysis (Ionization, Detection) LC_Separation->MS_Analysis Ratio Measure Ratio of Analyte to Standard MS_Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

Principle of Isotope Dilution Mass Spectrometry.

Advantages of Utilizing Deuterated Standards

The use of deuterated internal standards is widely regarded as the gold standard in quantitative bioanalysis for several key reasons:

  • Co-elution with the Analyte : Ideally, the deuterated standard has the same chromatographic retention time as the analyte. This co-elution ensures that both compounds experience the same matrix effects simultaneously, providing the most accurate correction.

  • Similar Physicochemical Properties : Being chemically almost identical, the deuterated standard exhibits the same extraction recovery and ionization response as the analyte. This corrects for variations during sample preparation and mass spectrometer performance.

  • Improved Precision and Accuracy : By effectively normalizing for variability, deuterated internal standards significantly enhance the precision and accuracy of bioanalytical methods.

  • Increased Robustness : Methods employing deuterated standards are more robust, leading to higher throughput and lower rejection rates for analytical runs.

Data Presentation: Quantitative Comparison of Analytical Methods

The superiority of deuterated internal standards over structural analogs is well-documented. The following tables summarize validation data from various studies, highlighting the quantitative benefits.

ParameterDeuterated Internal StandardStructural Analog Internal StandardKey Findings & References
Accuracy (% Bias) Mean bias of 100.3% (not significantly different from the true value)Mean bias of 96.8% (significantly different from the true value)The use of a deuterated standard resulted in a more accurate measurement.[2]
Precision (% CV) Standard deviation of 7.6%Standard deviation of 8.6%A statistically significant improvement in precision (lower variance) was observed with the deuterated standard.[2]
Matrix Effect (% CV of IS-normalized MF) Typically ≤ 15%Can be > 15%Deuterated standards provide better compensation for the variability of matrix effects across different sources of biological matrix.
Recovery Excellent correction due to similar extraction efficiency to the analyte.Variable correction as differences in physicochemical properties can lead to inconsistent recovery.[3]Deuterated standards more reliably mirror the analyte's behavior during extraction.

Data is representative and compiled from principles described in the referenced literature.

Key Considerations for Implementation

While powerful, the effective use of deuterated standards requires careful consideration of several factors:

  • Isotopic Purity and Enrichment : The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.

  • Position of Deuterium Labeling : Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups). Exchange can compromise the mass difference and the integrity of the analysis.

  • Co-elution : For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. Highly deuterated compounds can sometimes exhibit a slight retention time shift, a phenomenon known as the "deuterium isotope effect". This can lead to the analyte and the internal standard experiencing different degrees of matrix effects.[4]

Start Start: Need for Quantitative Analysis Select_IS Select Internal Standard Start->Select_IS Deuterated Deuterated Standard Select_IS->Deuterated Analog Structural Analog Select_IS->Analog Considerations Key Considerations Deuterated->Considerations Method_Dev Method Development Analog->Method_Dev Purity Isotopic Purity (≥98%) Considerations->Purity Position Label Position (Stable) Considerations->Position Coelution Co-elution with Analyte Considerations->Coelution Purity->Method_Dev Position->Method_Dev Coelution->Method_Dev Validation Method Validation Method_Dev->Validation Analysis Routine Analysis Validation->Analysis Start Start: Biological Sample Spike_IS Spike with Deuterated Internal Standard Start->Spike_IS Sample_Prep Sample Preparation Spike_IS->Sample_Prep PPT Protein Precipitation (PPT) Sample_Prep->PPT Simple, Fast SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Cleaner, Concentrates LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE Selective Analysis LC-MS/MS Analysis PPT->Analysis SPE->Analysis LLE->Analysis Data_Processing Data Processing (Ratio Calculation) Analysis->Data_Processing Result Final Concentration Data_Processing->Result

References

Methodological & Application

Application Note: High-Precision Quantification of Vismodegib in Human Plasma Using Vismodegib-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vismodegib in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Vismodegib-d7, is employed. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions, and presents validation data demonstrating the method's reliability.

Introduction

Vismodegib is a first-in-class small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development that can be aberrantly activated in some cancers, such as basal cell carcinoma.[1][2] Vismodegib functions by binding to and inhibiting the Smoothened (SMO) protein, a key transmembrane component of the Hh pathway.[3][4] This inhibition blocks downstream signaling, leading to a reduction in tumor cell proliferation and survival.[1] Accurate quantification of Vismodegib in biological matrices is essential for understanding its pharmacokinetics and for optimizing therapeutic strategies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity. However, variabilities in sample preparation, matrix effects, and instrument response can compromise the accuracy and precision of the results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these issues. A SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout the analytical process, from extraction to ionization. This co-eluting, mass-differentiated standard allows for reliable correction of analytical variability, leading to highly accurate and precise quantification.

This application note provides a detailed protocol for the LC-MS/MS analysis of Vismodegib in human plasma using this compound as an internal standard.

Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibition Inhibition by Vismodegib PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive Inhibits SUFU_GLI SUFU-GLI Complex GLI_repression GLI Repression SUFU_GLI->GLI_repression Leads to Hh Hedgehog Ligand PTCH1_bound PTCH1 Hh->PTCH1_bound Binds SMO_active SMO (active) PTCH1_bound->SMO_active Inhibition Relieved GLI_activation GLI Activation SMO_active->GLI_activation Activates Target_Genes Target Gene Transcription GLI_activation->Target_Genes Promotes Vismodegib Vismodegib SMO_inhibited SMO (inhibited) Vismodegib->SMO_inhibited Binds and Inhibits Blocked_Signaling Signaling Blocked SMO_inhibited->Blocked_Signaling

Caption: The Hedgehog signaling pathway and the inhibitory action of Vismodegib.

Experimental Protocols

Materials and Reagents
  • Vismodegib analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Strata-X-C 33u Polymeric Strong Cation)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Positive pressure manifold for SPE

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vismodegib and this compound in methanol to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of Vismodegib working standard solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)

Sample_Preparation start Start: Plasma Sample (100 µL) add_is Add 25 µL this compound Working Solution (100 ng/mL) start->add_is vortex Vortex to Mix add_is->vortex add_acid Add 200 µL 4% Phosphoric Acid in Water vortex->add_acid load Load onto Conditioned SPE Cartridge add_acid->load wash1 Wash with 1 mL 0.1% Formic Acid in Water load->wash1 wash2 Wash with 1 mL Methanol wash1->wash2 elute Elute with 1 mL 5% Ammonium Hydroxide in Acetonitrile wash2->elute evaporate Evaporate Eluate to Dryness under Nitrogen elute->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end Internal_Standard_Logic cluster_with_is With Internal Standard (this compound) cluster_without_is Without Internal Standard Analyte_IS_Ratio Analyte / IS Ratio Accurate_Quant Accurate Quantification Analyte_IS_Ratio->Accurate_Quant Corrects for Variability Variability Analytical Variability (Matrix Effects, Ion Suppression) Analyte_Signal_with Analyte Signal Variability->Analyte_Signal_with Affects IS_Signal IS Signal Variability->IS_Signal Affects Similarly Analyte_Signal_with->Analyte_IS_Ratio IS_Signal->Analyte_IS_Ratio Inaccurate_Quant Inaccurate Quantification Variability_wo Analytical Variability (Matrix Effects, Ion Suppression) Analyte_Signal_wo Analyte Signal Variability_wo->Analyte_Signal_wo Affects Analyte_Signal_wo->Inaccurate_Quant Leads to

References

Application Note: Quantitative Analysis of Vismodegib in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vismodegib (B1684315) (tradename Erivedge) is a first-in-class small molecule inhibitor of the Hedgehog signaling pathway, approved for the treatment of advanced basal cell carcinoma.[1][2][3] Accurate quantification of Vismodegib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure optimal dosing and patient safety. This application note provides a detailed protocol for the sensitive and robust quantification of Vismodegib in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The methodology employs a stable isotope-labeled internal standard, Vismodegib-d7, to ensure high accuracy and precision.[4][5]

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is essential for embryonic development but is largely inactive in adult tissues.[6][7] In many basal cell carcinomas, aberrant activation of this pathway, often due to mutations in the Patched-1 (PTCH1) or Smoothened (SMO) genes, leads to uncontrolled cell proliferation.[7] Vismodegib functions by binding to and inhibiting the SMO transmembrane protein.[2][6][7] This action blocks the downstream signaling cascade, preventing the activation of GLI transcription factors and subsequent transcription of tumor-promoting genes.[3][7]

Caption: Hedgehog signaling pathway and Vismodegib's mechanism of action.

Experimental Protocol

This protocol describes a UPLC-MS/MS method for the quantification of Vismodegib in human plasma. The workflow involves a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and sensitive detection by tandem mass spectrometry.

Workflow Sample 1. Plasma Sample (e.g., 200 µL) IS 2. Add Internal Standard (this compound) Sample->IS Precip 3. Protein Precipitation (e.g., with Acetonitrile) IS->Precip Vortex 4. Vortex & Centrifuge Precip->Vortex Supernatant 5. Collect Supernatant Vortex->Supernatant Inject 6. Inject into UPLC-MS/MS Supernatant->Inject Analysis 7. Data Acquisition & Quantification Inject->Analysis

Caption: General workflow for Vismodegib plasma sample analysis.

Materials and Reagents
  • Vismodegib analytical standard

  • This compound internal standard (IS)[4][5][8][9]

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Ultrapure Water

  • Human plasma (K2EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC, Agilent 1290 Infinity, or equivalent.

  • Mass Spectrometer: Sciex API 5000, Waters Xevo TQ-S, or a comparable triple quadrupole mass spectrometer.

  • Analytical Column: A reverse-phase column such as an Agilent Eclipse XDB-C18 (50.0 × 2.1 mm, 1.7 µm) or Zorbax SB-C8 is suitable.[10][11]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Vismodegib and this compound in a suitable organic solvent like methanol (B129727) or DMSO.

  • Working Solutions: Prepare serial dilutions of the Vismodegib stock solution in 50:50 acetonitrile/water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Aliquot 200 µL of human plasma (samples, calibration standards, or quality controls) into a microcentrifuge tube.[12]

  • Add a specified volume (e.g., 20 µL) of the IS working solution to all tubes except for blanks.

  • Add 600 µL of cold acetonitrile (containing the IS) to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Note: Solid Phase Extraction (SPE) can also be used as an alternative sample preparation method for cleaner extracts.[13][14]

UPLC-MS/MS Conditions

The following tables summarize typical instrument conditions for the analysis.

Table 1: UPLC-MS/MS Instrument Conditions

Parameter Typical Setting
UPLC System
Analytical Column C18 or C8, sub-2 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (or 10 mM Ammonium Formate)[15]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[15]
Flow Rate 0.3 - 0.5 mL/min[15]
Injection Volume 2 - 10 µL
Column Temperature 30 - 40°C
Gradient A suitable gradient to elute the analyte in 1-2 minutes.
Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[13]
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Vismodegib) Consult instrument-specific optimization
MRM Transition (this compound) Consult instrument-specific optimization
Dwell Time 100 - 200 ms

| Source Temperature | 400 - 550°C |

Results and Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Linearity and Sensitivity

The method demonstrates excellent linearity over a wide concentration range, suitable for clinical applications.

Table 2: Calibration Curve and Lower Limit of Quantitation (LLOQ)

Parameter Result Reference
Calibration Range 5 - 5,000 ng/mL [12]
Alternate Range 100 - 100,000 ng/mL [15]
LLOQ 0.1 ng/mL (for unbound drug) [13]
Regression Model Weighted linear regression (1/x²) [12][13]

| Correlation Coefficient (r²) | > 0.99 |[15] |

Accuracy and Precision

The method is accurate and precise, with intra- and inter-day variations well within acceptable limits.

Table 3: Summary of Accuracy and Precision Data

QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%Bias) Reference
Low < 14.3% < 14.8% Within ±15% [15]
Medium < 9.9% < 6.4% Within ±15% [15]
High < 9.9% < 6.4% Within ±15% [15]

| LLOQ | < 7.7% | < 5.5% | Within ±4.0% |[13] |

Extraction Recovery

The protein precipitation method provides consistent and high recovery of Vismodegib from plasma.

Table 4: Extraction Recovery

Analyte Recovery Range Reference

| Vismodegib | 77.9% - 84.0% |[13] |

Conclusion

The UPLC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantitative analysis of Vismodegib in human plasma. The use of a deuterated internal standard, this compound, ensures accuracy by correcting for matrix effects and variability during sample processing. This robust protocol is well-suited for high-throughput analysis in clinical and research settings, supporting pharmacokinetic assessments and therapeutic drug monitoring of Vismodegib.

References

Application Note: Quantification of Vismodegib in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Vismodegib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The assay employs a stable isotope-labeled internal standard (Vismodegib-d4) to ensure high accuracy and precision. Sample preparation is performed by protein precipitation, a simple and efficient technique for plasma samples. Chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a tandem mass spectrometer operating in positive electrospray ionization mode. The method was validated over a linear range of 10 to 100,000 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Vismodegib.

Introduction

Vismodegib is a first-in-class small molecule inhibitor of the Hedgehog signaling pathway, a key pathway in embryonic development that can be aberrantly activated in some cancers.[1][2] It is approved for the treatment of advanced basal cell carcinoma.[1] Accurate and reliable quantification of Vismodegib in biological matrices is crucial for pharmacokinetic assessments and to ensure optimal therapeutic exposure. LC-MS/MS has become the preferred method for bioanalytical studies due to its high sensitivity and selectivity.[3] The use of a deuterated internal standard is highly recommended to compensate for matrix effects and variability during sample processing and analysis.[4] This application note provides a detailed protocol for the quantification of Vismodegib in human plasma using LC-MS/MS with a deuterated internal standard.

Signaling Pathway

Vismodegib targets the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO. When the Hedgehog ligand binds to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. In many basal cell carcinomas, mutations in PTCH1 lead to constitutive activation of the Hedgehog pathway. Vismodegib binds to and inhibits SMO, thereby blocking the downstream signaling cascade and inhibiting tumor growth.

Hedgehog Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Signal Transduction Vismodegib Vismodegib Vismodegib->SMO Inhibition Hh Hedgehog Ligand Hh->PTCH1 GLI Active GLI SUFU_GLI->GLI Activation Target_Genes Target Genes (e.g., PTCH1, GLI1) GLI->Target_Genes Transcription Nucleus Nucleus

Caption: Mechanism of Vismodegib action on the Hedgehog signaling pathway.

Experimental Protocol

Materials and Reagents
  • Vismodegib reference standard (purity ≥ 98%)

  • Vismodegib-d4 (deuterated internal standard, purity ≥ 98%)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Vismodegib and Vismodegib-d4 in methanol.

  • Working Standard Solutions: Serially dilute the Vismodegib stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Vismodegib-d4 stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation
  • To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL Vismodegib-d4).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Start Plasma Sample (50 µL) Step1 Add 150 µL of Internal Standard in Acetonitrile (Protein Precipitation) Start->Step1 Step2 Vortex (30 seconds) Step1->Step2 Step3 Centrifuge (13,000 rpm, 10 min) Step2->Step3 Step4 Transfer Supernatant Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 5.0 minutes

Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Vismodegib: m/z 422.3 → 280.1
Vismodegib-d4: m/z 426.3 → 284.1
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument dependent

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Vismodegib in human plasma.

Linearity

The calibration curve was linear over the concentration range of 10 to 100,000 ng/mL. A weighted (1/x²) linear regression was used for quantification. The correlation coefficient (r²) was consistently > 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in the table below. The intra-assay precision was within 7.7% CV, and the inter-assay precision was within 5.5% CV. The assay accuracy was within ±4.0% of the nominal concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ10< 15< 15± 20
Low QC30< 10< 10± 15
Medium QC3000< 10< 10± 15
High QC80000< 10< 10± 15
Recovery

The extraction recovery of Vismodegib was determined by comparing the peak areas of the analyte from extracted plasma samples with those of unextracted standards. The recovery was consistent across the different QC levels, with a mean recovery of approximately 80%.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of Vismodegib in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The straightforward protein precipitation sample preparation allows for high-throughput analysis.

References

Application Notes and Protocols for a Pharmacokinetic Study of Vismodegib using Vismodegib-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vismodegib is a first-in-class hedgehog signaling pathway inhibitor approved for the treatment of advanced basal cell carcinoma.[1][2][3] Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring patient safety. This document provides detailed application notes and protocols for conducting a pharmacokinetic study of Vismodegib in human plasma, utilizing Vismodegib-d7 as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample processing and matrix effects, leading to highly accurate and precise results.

Mechanism of Action: The Hedgehog Signaling Pathway

Vismodegib functions by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many types of cancer, including basal cell carcinoma.[1][2] Under normal circumstances, the transmembrane protein Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). When the Hedgehog ligand binds to PTCH, this inhibition is released, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. In many basal cell carcinomas, mutations in PTCH or SMO lead to constitutive activation of the pathway. Vismodegib specifically binds to and inhibits SMO, thereby blocking downstream signaling and suppressing tumor growth.

Hedgehog_Signaling_Pathway cluster_off Pathway OFF cluster_on Pathway ON (Ligand-Dependent) cluster_vismodegib Pathway Inhibition by Vismodegib PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_off Gli (Inactive) SUFU_Gli->Gli_off Sequesters & Promotes Proteasomal Degradation Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on Binds SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved Gli_on Gli (Active) Transcription Factor SMO_on->Gli_on Activates Nucleus Nucleus Gli_on->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Induces Vismodegib Vismodegib SMO_inhibited SMO (Inhibited) Vismodegib->SMO_inhibited Binds & Inhibits Gli_inactive Gli (Inactive) SMO_inhibited->Gli_inactive No Activation Pharmacokinetic_Study_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase Subject_Recruitment Subject Recruitment & Informed Consent Vismodegib_Admin Vismodegib (150 mg) Oral Administration Subject_Recruitment->Vismodegib_Admin Blood_Sampling Serial Blood Sampling (0-168h) Vismodegib_Admin->Blood_Sampling Plasma_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Plasma_Processing Sample_Thawing Sample Thawing & Preparation Plasma_Processing->Sample_Thawing SPE Solid-Phase Extraction (SPE) with this compound IS Sample_Thawing->SPE LCMS_Analysis LC-MS/MS Analysis SPE->LCMS_Analysis Data_Acquisition Data Acquisition (Peak Area Ratios) LCMS_Analysis->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Concentration_Calc Calculation of Plasma Vismodegib Concentrations Calibration_Curve->Concentration_Calc PK_Analysis Pharmacokinetic Analysis (NCA) Concentration_Calc->PK_Analysis Report_Generation Report Generation PK_Analysis->Report_Generation

References

Application Notes and Protocols for Vismodegib Analysis in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vismodegib (Erivedge®) is an orally administered small molecule inhibitor of the Hedgehog signaling pathway, approved for the treatment of advanced basal cell carcinoma.[1][2] Preclinical and clinical research often requires the accurate quantification of Vismodegib in various tissues to understand its distribution, efficacy, and pharmacokinetic/pharmacodynamic relationships. These application notes provide detailed protocols for the preparation of tissue samples for the analysis of Vismodegib, primarily by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

Vismodegib functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[3][4] In normal adult tissues, this pathway is largely inactive.[1] However, in many basal cell carcinomas, mutations in the Patched-1 (PTCH1) receptor or SMO itself lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation.[3] Vismodegib binds to SMO, preventing the downstream activation of GLI transcription factors and thereby inhibiting the expression of target genes involved in cell growth and survival.[1][4]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU-GLI Complex SUFU GLI SMO->SUFU-GLI Complex Inhibits Complex Formation SUFU SUFU GLI GLI GLI_active Active GLI Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of Vismodegib.

Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and reproducible quantification of Vismodegib in tissue. The primary goals are to efficiently extract the analyte from a complex biological matrix, remove interfering substances, and concentrate the analyte for detection. The most common approaches include homogenization followed by protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Quantitative Data Summary

The following table summarizes typical performance data for different sample preparation techniques. Note that specific values for tissue matrices are limited in publicly available literature, and the provided data for plasma may serve as a reference. It is highly recommended to perform in-house validation for any specific tissue type.

ParameterProtein Precipitation (Methanol)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE) - Plasma
Analyte Recovery >85% (Typical)>90% (Typical)77.9 - 84.0%
Matrix Effect HighModerate to LowLow
Lower Limit of Quantification (LLOQ) Method DependentMethod Dependent0.100 ng/mL (unbound in plasma)
Precision (%CV) <15%<15%<7.7% (Intra-assay), <5.5% (Inter-assay)
Accuracy (%Bias) ±15%±15%±4.0%

Experimental Protocols

Protocol 1: Tissue Homogenization and Protein Precipitation

This protocol is a general method suitable for most tissue types and serves as a good starting point for method development.

Materials:

  • Tissue sample (e.g., skin biopsy, tumor tissue)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Microcentrifuge tubes

  • Cold (< -20°C) acetonitrile (B52724) or methanol (B129727) containing an appropriate internal standard

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Accurately weigh the frozen tissue sample (typically 20-100 mg).

  • Add a volume of cold PBS to the tissue in a 1:3 to 1:5 (w/v) ratio (e.g., 100 mg of tissue in 300-500 µL of PBS).

  • Homogenize the tissue sample until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.

  • To the tissue homogenate, add 3 volumes of cold acetonitrile or methanol (with internal standard).

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains Vismodegib.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase for HPLC analysis.

Protein_Precipitation_Workflow Start Start Weigh_Tissue Weigh Tissue Sample Start->Weigh_Tissue Add_PBS Add Cold PBS Weigh_Tissue->Add_PBS Homogenize Homogenize on Ice Add_PBS->Homogenize Add_Solvent Add Cold Acetonitrile/Methanol (+ Internal Standard) Homogenize->Add_Solvent Vortex Vortex to Precipitate Proteins Add_Solvent->Vortex Incubate Incubate at -20°C Vortex->Incubate Centrifuge Centrifuge at >10,000 x g Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze Analyze by LC-MS/MS or HPLC Collect_Supernatant->Analyze End End Analyze->End

Caption: Workflow for Protein Precipitation of Tissue Samples.

Protocol 2: Solid-Phase Extraction (SPE) following Homogenization

This protocol is adapted from a method for plasma and is suitable for achieving cleaner extracts, which can improve assay sensitivity and reduce matrix effects. A strong cation exchange SPE cartridge is recommended based on the properties of Vismodegib.

Materials:

  • Tissue homogenate (prepared as in Protocol 1, steps 1-3)

  • Strong Cation Exchange SPE cartridges (e.g., Strata-X-C)

  • Methanol

  • Ammonium (B1175870) hydroxide (B78521)

  • Formic acid

  • SPE vacuum manifold

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare tissue homogenate as described in Protocol 1 (steps 1-3).

  • Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant.

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

  • Load the sample: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Wash the cartridge:

    • Wash with 1 mL of 0.1% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elute Vismodegib: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for analysis by HPLC or LC-MS/MS.

SPE_Workflow Start Start Prepare_Homogenate Prepare Tissue Homogenate (Protocol 1, Steps 1-3) Start->Prepare_Homogenate Centrifuge_Homogenate Centrifuge Homogenate Prepare_Homogenate->Centrifuge_Homogenate Collect_Supernatant Collect Supernatant Centrifuge_Homogenate->Collect_Supernatant Condition_SPE Condition SPE Cartridge (Methanol, Water) Load_Sample Load Supernatant onto Cartridge Collect_Supernatant->Load_Sample Condition_SPE->Load_Sample Wash_SPE Wash Cartridge (Acidified Water, Methanol) Load_Sample->Wash_SPE Elute Elute Vismodegib (Ammoniated Methanol) Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS or HPLC Reconstitute->Analyze End End Analyze->End

Caption: Workflow for Solid-Phase Extraction of Vismodegib from Tissue.

Concluding Remarks

The successful analysis of Vismodegib in tissue samples is highly dependent on the initial sample preparation. The choice between protein precipitation and solid-phase extraction will depend on the required sensitivity, throughput, and the complexity of the tissue matrix. For all methods, it is crucial to include an appropriate internal standard to account for variability in extraction efficiency and potential matrix effects. The protocols provided here should be considered as a starting point, and optimization and validation are essential for any specific application to ensure accurate and reliable results.

References

Application of Vismodegib-d7 in Pediatric Oncology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific and practical applications of Vismodegib-d7, a deuterated analog of the Hedgehog (Hh) signaling pathway inhibitor, Vismodegib (B1684315). This document is intended for researchers, scientists, and drug development professionals engaged in pediatric oncology research. It details the utility of this compound as a critical tool in pharmacokinetic (PK) and metabolic studies, supported by experimental protocols and quantitative data.

Introduction to Vismodegib and the Hedgehog Pathway in Pediatric Cancers

Vismodegib is a first-in-class inhibitor of the Hedgehog signaling pathway, a crucial cascade in embryonic development that is often aberrantly reactivated in various cancers.[1] By binding to and inhibiting the Smoothened (SMO) transmembrane protein, Vismodegib effectively blocks downstream signaling, leading to the suppression of tumor growth.[2] In pediatric oncology, the Hh pathway is particularly relevant in medulloblastoma, the most common malignant brain tumor in children, where its constitutive activation is a known oncogenic driver.[3][4] Clinical studies have evaluated Vismodegib in children with recurrent or refractory medulloblastoma.[5][6]

The Role of this compound in Research

This compound is a stable isotope-labeled version of Vismodegib, where seven hydrogen atoms have been replaced with deuterium. This isotopic labeling renders the molecule heavier than its non-deuterated counterpart. While not intended for therapeutic use, this compound is an indispensable tool in the research and development of Vismodegib, primarily serving as an internal standard in bioanalytical methods.[7] The near-identical chemical and physical properties to Vismodegib ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variability and enhancing the accuracy and precision of quantification.[8]

Key Applications of this compound

  • Internal Standard for Pharmacokinetic Studies: The primary application of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the precise quantification of Vismodegib in biological matrices such as plasma and cerebrospinal fluid (CSF).[7][9] This is crucial for defining the pharmacokinetic profile of Vismodegib in pediatric patients, including its absorption, distribution, metabolism, and excretion (ADME).

  • Metabolite Identification and Profiling: Deuterium labeling can be utilized in studies to elucidate the metabolic fate of Vismodegib. By comparing the mass spectra of metabolites derived from Vismodegib and this compound, researchers can distinguish drug-related metabolites from endogenous molecules, aiding in the identification of metabolic pathways.

  • Drug-Drug Interaction Studies: Accurate quantification of Vismodegib using this compound as an internal standard is essential when assessing the impact of co-administered drugs on its pharmacokinetics in the pediatric population, who are often on multiple medications.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Vismodegib, which are foundational for designing experiments utilizing this compound.

Table 1: Preclinical Pharmacokinetics of Vismodegib in a Medulloblastoma Allograft Model

Dose (mg/kg)AUC (µmol/L*hr)Cmax (µmol/L)
2516511.5
5026718.3
7532122.1

Data adapted from a study in a Ptch+/- allograft model of medulloblastoma, demonstrating dose-dependent exposure.[6]

Table 2: Clinical Pharmacokinetics of Vismodegib in Pediatric Patients with Recurrent/Refractory Medulloblastoma

Dosing RegimenPatient BSA (m²)Recommended Dose (mg/day)
Flat Dosing0.67–1.32150
Flat Dosing1.33–2.20300

This dosing information is based on a Phase I study in children, which aimed to establish a safe and effective dose for further investigation.[5]

Table 3: Vismodegib Plasma Concentrations in Pediatric Patients

DosageNMedian Day 21 Css (µM)
85 mg/m²6> 0.068
170 mg/m²7> 0.068

Css: Steady-state concentration. The target unbound concentration in plasma for maximal clinical benefit was determined to be 0.042–0.068 µM in preclinical studies.[10]

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU-GLI Complex SUFU-GLI Complex SMO->SUFU-GLI Complex Signal Transduction SUFU SUFU GLI GLI GLI (Active) GLI (Active) SUFU-GLI Complex->GLI (Active) Releases Vismodegib Vismodegib Vismodegib->SMO Inhibits Target Gene Transcription Target Gene Transcription GLI (Active)->Target Gene Transcription Promotes

Caption: Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action.

PK_Analysis_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Pediatric Patient Pediatric Patient Blood Sample Blood Sample Pediatric Patient->Blood Sample Plasma Separation Plasma Separation Blood Sample->Plasma Separation Spiking with this compound Spiking with this compound Plasma Separation->Spiking with this compound Protein Precipitation Protein Precipitation Spiking with this compound->Protein Precipitation Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Caption: Workflow for Pharmacokinetic Analysis of Vismodegib using this compound.

Experimental Protocols

Protocol 1: Quantification of Vismodegib in Pediatric Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately determine the concentration of Vismodegib in pediatric plasma samples.

Materials:

  • Pediatric plasma samples (collected in K2EDTA tubes)

  • Vismodegib analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of Vismodegib and this compound in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a series of calibration standards by spiking blank pediatric plasma with known concentrations of Vismodegib.

    • Prepare QC samples at low, medium, and high concentrations in blank pediatric plasma.

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and QC samples on ice.

    • To a 100 µL aliquot of each sample, add a fixed amount of this compound internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a suitable C18 column.

      • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Optimize the gradient to achieve good separation of Vismodegib and this compound from endogenous plasma components.

    • Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Vismodegib and this compound.

      • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for Vismodegib and this compound.

    • Calculate the peak area ratio of Vismodegib to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Vismodegib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolism of Vismodegib in Human Liver Microsomes

Objective: To assess the metabolic stability of Vismodegib in vitro. This compound can be used as a reference compound to aid in the identification of metabolites.

Materials:

  • Human Liver Microsomes (HLM)

  • Vismodegib

  • This compound (for metabolite profiling)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing HLM and phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding Vismodegib (and this compound in a parallel incubation for metabolite identification) and the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (if different from this compound).

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound (Vismodegib) at each time point.

    • For metabolite identification, analyze the samples from the Vismodegib and this compound incubations in full scan and product ion scan modes to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining Vismodegib against time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Conclusion

This compound is a vital research tool for the preclinical and clinical development of Vismodegib in pediatric oncology. Its primary application as an internal standard in LC-MS/MS assays ensures the generation of high-quality pharmacokinetic data, which is fundamental for understanding the drug's behavior in children and for optimizing dosing strategies. The protocols and data presented herein provide a framework for the effective utilization of this compound in advancing pediatric cancer research.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Vismodegib LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Vismodegib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to matrix effects in the bioanalysis of Vismodegib.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Vismodegib?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Vismodegib, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). They are a significant concern because they can lead to inaccurate, imprecise, and unreliable quantification of Vismodegib, potentially compromising pharmacokinetic and toxicokinetic studies. The primary sources of matrix effects in biological samples are phospholipids (B1166683), salts, and endogenous metabolites that can interfere with the ionization process in the mass spectrometer's ion source.

Q2: How can I determine if my Vismodegib analysis is affected by matrix effects?

A2: A standard method to quantitatively assess matrix effects is the post-extraction spike experiment. This involves comparing the peak area of Vismodegib in a neat solution to the peak area of Vismodegib spiked into an extracted blank matrix sample at the same concentration. A significant difference between the two indicates the presence of matrix effects. A qualitative assessment can be performed using the post-column infusion technique, where a constant flow of Vismodegib solution is introduced into the mass spectrometer after the analytical column. Injection of an extracted blank matrix will show a dip or rise in the baseline signal at retention times where matrix components elute and cause ion suppression or enhancement.

Q3: What is the most effective way to minimize matrix effects for Vismodegib analysis?

A3: The most effective strategy typically involves a combination of efficient sample preparation, optimized chromatographic separation, and the use of a suitable internal standard. While the best approach can be matrix-dependent, Solid-Phase Extraction (SPE) is often highly effective at removing interfering matrix components like phospholipids. The use of a stable isotope-labeled internal standard (SIL-IS) for Vismodegib is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction during quantification.

Q4: Can changing my chromatography conditions help reduce matrix effects?

A4: Yes, optimizing chromatographic conditions is a crucial step. By improving the separation of Vismodegib from endogenous matrix components, you can minimize their co-elution and thus their impact on ionization. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a column with a different chemistry that provides better selectivity for Vismodegib and the interfering matrix components.

Vismodegib and the Hedgehog Signaling Pathway

Vismodegib is an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development that can be aberrantly reactivated in some cancers, such as basal cell carcinoma.[1][2] Vismodegib functions by binding to and inhibiting the Smoothened (SMO) protein, which is a key component of the Hh signaling cascade.[2][3] This inhibition blocks the downstream signaling that leads to the activation of GLI transcription factors, ultimately halting the expression of genes that promote cell proliferation and tumor growth.[3]

Hedgehog_Signaling_Pathway Figure 1. Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action. cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds to SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI (active) GLI (active) GLI->GLI (active) Activation Target Gene Expression Target Gene Expression GLI (active)->Target Gene Expression Promotes Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: Figure 1. Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action.

Troubleshooting Guide

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Matrix Effects in Vismodegib Analysis. start Problem: Inaccurate/Inconsistent Vismodegib Quantification check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed (Suppression or Enhancement) check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation matrix_effect_present->optimize_sample_prep check_other Investigate Other Issues: - Sample Stability - Instrument Performance - Standard Preparation no_matrix_effect->check_other optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography If necessary use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is If necessary revalidate Re-evaluate Matrix Effect use_sil_is->revalidate revalidate->optimize_sample_prep Unsuccessful solution Problem Resolved revalidate->solution Successful

Caption: Figure 2. Troubleshooting Workflow for Matrix Effects in Vismodegib Analysis.

Q: I am observing significant ion suppression for Vismodegib in plasma samples. What are my options?

A: Significant ion suppression is a common challenge. Here are the recommended steps to address this issue, starting with the most effective sample preparation techniques.

Option 1: Implement Solid-Phase Extraction (SPE)

SPE is highly effective at removing phospholipids and other interfering substances from plasma. A validated method for unbound Vismodegib in human plasma utilizes a polymeric strong cation exchange SPE plate.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Condition a Strata-X-C 33u Polymeric Strong Cation SPE plate.

  • Loading: Load 0.1 mL of the plasma sample onto the SPE plate.

  • Washing: Wash the plate to remove interfering components. (Specific wash solution to be optimized based on the SPE sorbent manufacturer's guidelines).

  • Elution: Elute Vismodegib with an appropriate solvent (e.g., methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Option 2: Develop a Liquid-Liquid Extraction (LLE) Protocol

LLE is another effective technique for cleaning up complex samples. The choice of extraction solvent is critical for achieving good recovery and minimizing matrix effects.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: To 100 µL of plasma, add a suitable internal standard.

  • pH Adjustment: Adjust the pH of the plasma sample to be basic (e.g., using a small volume of ammonium hydroxide) to ensure Vismodegib is in its neutral form.

  • Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), vortex for 5-10 minutes, and centrifuge to separate the layers.

  • Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase.

Option 3: Use Protein Precipitation (PPT) with Caution

PPT is the simplest and fastest method but often the least effective at removing matrix components, especially phospholipids. It can be a starting point, but if ion suppression persists, more rigorous methods like SPE or LLE are recommended.

Experimental Protocol: Protein Precipitation (PPT)

  • Precipitation: Add 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma sample.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes and then centrifuge at high speed (e.g., >10,000 g) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance characteristics of different sample preparation methods for small molecule analysis in plasma. Note that specific values for Vismodegib may vary and should be determined experimentally.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) 85 - 10550 - 80 (High Suppression)Fast and simpleHigh level of residual matrix components
Liquid-Liquid Extraction (LLE) 70 - 9580 - 110 (Low Suppression)Good removal of phospholipidsCan be labor-intensive, solvent selection is critical
Solid-Phase Extraction (SPE) > 8090 - 110 (Minimal Suppression)Excellent cleanup, high recoveryMore complex method development

Matrix Effect (%) is calculated as (Peak area in post-extraction spike / Peak area in neat solution) * 100. A value < 100% indicates ion suppression.

A study on unbound Vismodegib analysis reported an extraction recovery of between 77.9% and 84.0% using a validated SPE method.[4]

Q: My recovery of Vismodegib is low after sample preparation. What should I do?

A: Low recovery is often related to the extraction procedure. Here are some troubleshooting steps:

  • For LLE:

    • Check pH: Ensure the pH of the aqueous phase is optimized to keep Vismodegib in a non-ionized state for efficient partitioning into the organic solvent.

    • Solvent Polarity: You may need to test different extraction solvents or a mixture of solvents to improve recovery.

  • For SPE:

    • Elution Solvent: The elution solvent may not be strong enough to desorb Vismodegib from the sorbent. Try a stronger solvent or add a modifier (e.g., a small amount of acid or base).

    • Drying Step: Ensure the sorbent is not overly dried before elution, as this can sometimes lead to irreversible binding.

  • For all methods:

    • Adsorption: Vismodegib may be adsorbing to the walls of plasticware. Try using low-binding tubes or adding a small amount of organic solvent to your sample before extraction.

Q: I am still seeing variability in my results even after optimizing sample preparation. What is the next step?

A: If variability persists, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS for Vismodegib will have nearly identical chemical and physical properties to the analyte. It will co-elute chromatographically and be affected by matrix effects in the same way as Vismodegib. By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can effectively compensate for variability introduced during sample preparation and ionization, leading to more accurate and precise results.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Vismodegib-d7 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the quantitative analysis of Vismodegib-d7 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometry parameters for Vismodegib and its deuterated internal standard, this compound?

A1: Successful quantification of Vismodegib using a deuterated internal standard relies on the selection of specific and intense precursor and product ions for Multiple Reaction Monitoring (MRM). While optimal parameters should be determined empirically on your specific instrument, the following table provides a strong starting point for method development.

Table 1: Recommended MRM Transitions and Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Vismodegib421.3263.135Positive
Vismodegib421.3314.125Positive
This compound 428.3 270.1 35 Positive
This compound 428.3 321.1 25 Positive

Note: These values are typical starting points and may require optimization based on the specific mass spectrometer and source conditions used.

Q2: How is the precursor ion for this compound determined?

A2: The precursor ion for this compound is determined by adding the mass of the seven deuterium (B1214612) atoms to the mass of the non-deuterated Vismodegib. The protonated molecule of Vismodegib ([M+H]+) has a mass-to-charge ratio (m/z) of approximately 421.3. Each deuterium atom adds approximately 1.006 Da more than a hydrogen atom. Therefore, for a d7-labeled standard, the expected precursor ion would be approximately 7 Da heavier, resulting in an m/z of around 428.3.

Q3: What are some common issues encountered when using this compound as an internal standard?

A3: Common issues include:

  • Crosstalk: This occurs when the signal from the analyte contributes to the signal of the internal standard, or vice versa. This is typically minimal with a d7-labeled standard due to the significant mass difference.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the sample matrix can affect the analyte and internal standard differently.

  • In-source Fragmentation: If the deuterated standard is not stable, it may lose some of its deuterium labels in the ion source, leading to inaccurate quantification.

  • Chromatographic Separation: In some cases, the deuterated standard may elute slightly earlier or later than the non-deuterated analyte.

Troubleshooting Guides

This section provides a structured approach to resolving common problems encountered during the analysis of this compound.

Issue 1: Poor Signal Intensity for this compound

Potential Cause Troubleshooting Step
Incorrect MRM Transition Verify the precursor and product ions for this compound. Infuse a standard solution directly into the mass spectrometer to confirm the parent and most abundant fragment ions.
Suboptimal Collision Energy Perform a collision energy optimization experiment. Infuse the this compound standard and ramp the collision energy to determine the value that yields the highest product ion intensity.
Ion Source Conditions Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the signal for the this compound precursor ion.
Sample Preparation Issues Evaluate the extraction recovery of this compound from the sample matrix. Inefficient extraction can lead to low signal intensity.

Issue 2: High Variability in the Analyte/Internal Standard Area Ratio

Potential Cause Troubleshooting Step
Matrix Effects Dilute the sample to reduce the concentration of matrix components. Improve sample cleanup by using a more effective solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.
Chromatographic Co-elution with Interfering Substances Modify the HPLC gradient to better separate Vismodegib and this compound from interfering matrix components.
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and delivering a consistent volume for each injection.
Instability of Analyte or Internal Standard Investigate the stability of Vismodegib and this compound in the sample matrix and in the final extract under the storage and analysis conditions.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters

This protocol outlines the steps to determine the optimal MRM transitions and collision energies for Vismodegib and this compound.

  • Prepare Standard Solutions: Prepare individual solutions of Vismodegib and this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

  • Direct Infusion: Infuse each standard solution separately into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Precursor Ion Identification: Acquire full scan mass spectra in positive ion mode to identify the protonated precursor ions ([M+H]+) for both Vismodegib (expected m/z ≈ 421.3) and this compound (expected m/z ≈ 428.3).

  • Product Ion Scan: Select the precursor ion for each compound and perform a product ion scan by ramping the collision energy (e.g., from 10 to 50 eV). Identify the most intense and stable product ions.

  • Collision Energy Optimization: For the selected MRM transitions, perform a collision energy optimization experiment by monitoring the intensity of each product ion while systematically varying the collision energy. The optimal collision energy is the value that produces the highest signal intensity.

Protocol 2: Sample Preparation using Protein Precipitation

This protocol provides a general method for the extraction of Vismodegib and this compound from plasma samples.

  • Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each sample, standard, and quality control.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Reconstitute supernatant->reconstitute lc HPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (MRM Mode) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Guide start High Variability in Analyte/IS Ratio matrix_effects Potential Matrix Effects? start->matrix_effects chromatography Chromatographic Issues? matrix_effects->chromatography No improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effects->improve_cleanup Yes dilute_sample Dilute Sample matrix_effects->dilute_sample Yes sample_prep Sample Prep Inconsistency? chromatography->sample_prep No optimize_gradient Optimize LC Gradient chromatography->optimize_gradient Yes check_column Check Column Performance chromatography->check_column Yes review_protocol Review Sample Preparation Protocol sample_prep->review_protocol Yes check_pipetting Verify Pipetting Accuracy sample_prep->check_pipetting Yes

Caption: Troubleshooting high variability in analytical results.

troubleshooting poor peak shape in Vismodegib chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vismodegib chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape in Vismodegib chromatography?

Poor peak shape in Vismodegib chromatography, such as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the mobile phase, the analytical column, the sample preparation, or the HPLC/UPLC system itself. Common culprits include incorrect mobile phase pH, column degradation, sample overload, or extra-column volume.

Q2: Why is the mobile phase pH so critical for Vismodegib analysis?

Vismodegib is a basic compound with a pKa of 3.8 for the pyridinium (B92312) cation.[1][2][3] The pH of the mobile phase dictates the ionization state of the molecule. Inconsistent ionization can lead to secondary interactions with the stationary phase, particularly with residual silanols on C18 columns, resulting in peak tailing.[4][5] Maintaining a consistent and appropriate pH, typically in the acidic range (e.g., 2.5-4.5), is crucial for achieving a sharp, symmetrical peak.[1][6][7]

Q3: What type of analytical column is recommended for Vismodegib analysis?

Reverse-phase C18 columns are most commonly used for the analysis of Vismodegib.[6][7][8][9] The specific choice of C18 column can influence peak shape, and it is advisable to use a high-purity, end-capped column to minimize interactions with residual silanols.[4][5]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is observed when the latter half of the peak is broader than the front half, often indicating secondary interactions or other chromatographic problems.

Q: My Vismodegib peak is tailing. What are the potential causes and how can I fix it?

A: Peak tailing for Vismodegib is a common issue and can be addressed by systematically investigating the following potential causes:

1. Improper Mobile Phase pH:

  • Cause: If the mobile phase pH is close to the pKa of Vismodegib (3.8), a mixed ionization state can occur, leading to interactions with the stationary phase.

  • Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa. An acidic mobile phase, such as 0.1% orthophosphoric acid (pH ~2.5), has been shown to produce symmetrical peaks.[1][6]

2. Secondary Interactions with the Column:

  • Cause: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the basic Vismodegib molecule, causing tailing.

  • Solution:

    • Use a highly deactivated, end-capped C18 column.

    • Add a competing base to the mobile phase, such as triethylamine (B128534) (TEA), although this is less common in modern methods.

    • Ensure the column is not degraded. If the column is old or has been used with harsh conditions, consider replacing it.

3. Column Overload:

  • Cause: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Solution: Reduce the injection volume or dilute the sample.

4. Extra-Column Effects:

  • Cause: Dead volume in the system (e.g., from poorly connected tubing or a large detector cell) can cause band broadening and tailing.[4][10]

  • Solution: Use tubing with a small internal diameter and ensure all connections are secure and properly fitted.

Issue 2: Peak Fronting

Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur.

Q: I am observing peak fronting for Vismodegib. What could be the cause?

A: Peak fronting for Vismodegib can be caused by the following:

1. Sample Overload:

  • Cause: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.[11][12]

  • Solution: Decrease the amount of sample injected by reducing the injection volume or diluting the sample.

2. Incompatible Sample Solvent:

  • Cause: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[11][12]

  • Solution: Ideally, dissolve the sample in the mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.

3. Column Collapse:

  • Cause: A physical collapse of the column bed, though rare, can lead to peak fronting. This can be caused by sudden pressure shocks or operating outside the column's recommended pH range.

  • Solution: Replace the column.

Issue 3: Split Peaks

Split peaks can be a complex issue with multiple potential causes.

Q: My Vismodegib peak is split. How do I troubleshoot this?

A: A split peak for Vismodegib can be indicative of several issues:

1. Clogged Column Frit or Contamination:

  • Cause: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[13]

  • Solution:

    • Backflush the column according to the manufacturer's instructions.

    • If backflushing does not resolve the issue, the column may need to be replaced.

    • Use a guard column or an in-line filter to protect the analytical column.[14]

2. Sample Solvent Incompatibility:

  • Cause: A strong mismatch between the sample solvent and the mobile phase can cause the peak to split.[15]

  • Solution: Prepare the sample in the mobile phase or a solvent with similar properties.

3. Co-elution with an Impurity:

  • Cause: The split peak may actually be two closely eluting compounds: Vismodegib and an impurity or a related compound.

  • Solution: Alter the chromatographic conditions (e.g., change the mobile phase composition, gradient, or temperature) to try and resolve the two peaks.

Experimental Protocols & Data

Recommended Chromatographic Conditions for Vismodegib

The following table summarizes successful chromatographic conditions reported in the literature for the analysis of Vismodegib. These can be used as a starting point for method development and troubleshooting.

ParameterCondition 1Condition 2Condition 3
Column Zodiac C18 (150 x 4.6 mm, 5 µm)[6]STD BEH C18 (100 x 2.1 mm, 1.8 µm)[8]ODS C18 (250 x 4.6 mm, 3.6 µm)[7]
Mobile Phase 0.1% Orthophosphoric acid: Acetonitrile (50:50, v/v)[6]Methanol: 0.01N KH2PO4 (50:50, v/v)[8]0.01N KH2PO4: Acetonitrile (65:35, v/v)[7]
Flow Rate 1.0 mL/min[6]0.3 mL/min[8]0.8 mL/min[7]
Detection 264 nm[6]254 nm[8]264 nm[7]
Column Temp. 30°C[6]30°C[8]30°C[7]
Protocol: Troubleshooting Poor Peak Shape
  • Initial Checks:

    • Verify the mobile phase composition and pH.

    • Ensure all solvents are properly degassed.

    • Check the system for leaks.

  • Diagnosing the Problem:

    • Inject a well-characterized standard of Vismodegib to confirm the issue is with the system or method and not the sample.

    • If the peak shape is still poor, proceed with the following steps.

  • Troubleshooting Steps:

    • Peak Tailing:

      • Lower the pH of the mobile phase (e.g., to pH 2.5 with 0.1% orthophosphoric acid).

      • If tailing persists, remove any guard column and re-inject. If the peak shape improves, replace the guard column.

      • If there is no improvement, consider flushing the column with a strong solvent or replacing the column.

    • Peak Fronting:

      • Reduce the injection volume by half and re-inject.

      • If fronting improves, the issue is likely sample overload.

      • If fronting persists, prepare the sample in the mobile phase and re-inject.

    • Split Peaks:

      • Check for a void at the head of the column.

      • Disconnect the column and backflush it according to the manufacturer's instructions.

      • Filter the sample through a 0.22 µm filter before injection.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting common peak shape problems in Vismodegib chromatography.

PeakTailing_Workflow start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it > 3.0?) start->check_ph adjust_ph Adjust pH to ~2.5 (e.g., 0.1% OPA) check_ph->adjust_ph Yes check_column Check Column Condition (Is it old or contaminated?) check_ph->check_column No end Symmetrical Peak adjust_ph->end replace_column Replace Column check_column->replace_column Yes check_overload Check for Sample Overload (High concentration?) check_column->check_overload No replace_column->end reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes check_connections Check for Dead Volume (Loose fittings?) check_overload->check_connections No reduce_injection->end fix_connections Tighten/Fix Connections check_connections->fix_connections Yes fix_connections->end

Caption: Troubleshooting workflow for peak tailing.

PeakFronting_Workflow start Peak Fronting Observed check_overload Check for Sample Overload (High concentration?) start->check_overload reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes check_solvent Check Sample Solvent (Is it stronger than mobile phase?) check_overload->check_solvent No end Symmetrical Peak reduce_injection->end change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column Check for Column Collapse (Pressure spikes?) check_solvent->check_column No change_solvent->end replace_column Replace Column check_column->replace_column Yes replace_column->end

Caption: Troubleshooting workflow for peak fronting.

SplitPeak_Workflow start Split Peak Observed check_frit Check for Clogged Frit (High backpressure?) start->check_frit backflush_column Backflush Column check_frit->backflush_column Yes check_solvent Check Sample Solvent (Mismatch with mobile phase?) check_frit->check_solvent No end Single, Sharp Peak backflush_column->end change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_coelution Consider Co-elution (Is sample pure?) check_solvent->check_coelution No change_solvent->end modify_method Modify Method (e.g., change gradient) check_coelution->modify_method Possible modify_method->end

Caption: Troubleshooting workflow for split peaks.

References

addressing ion suppression in Vismodegib quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the quantification of Vismodegib using liquid chromatography-mass spectrometry (LC-MS/MS).

Troubleshooting Guide: Addressing Ion Suppression

Ion suppression is a common challenge in LC-MS/MS analysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identifying and mitigating ion suppression when quantifying Vismodegib.

Issue: Reduced Vismodegib Signal Intensity and Poor Reproducibility

If you are observing lower than expected signal intensity for Vismodegib or high variability between replicate injections, you may be experiencing ion suppression.[2][4]

Step 1: Identify the Presence of Ion Suppression

The first step is to confirm that ion suppression is the root cause of the issue.

  • Post-Column Infusion Experiment: This is a definitive method to visualize regions of ion suppression in your chromatogram. A constant flow of Vismodegib solution is introduced into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal of Vismodegib indicates the retention time at which matrix components are eluting and causing suppression.

  • Matrix Effect Evaluation: Compare the peak area of Vismodegib in a standard solution prepared in a clean solvent versus a solution where the blank matrix has been added post-extraction. A significant decrease in the peak area in the presence of the matrix confirms ion suppression.

dot

cluster_workflow Ion Suppression Identification Workflow Start Reduced Signal or High Variability Step1 Perform Post-Column Infusion Experiment Start->Step1 Step2 Inject Blank Matrix Extract Step1->Step2 Step3 Monitor Vismodegib Signal Step2->Step3 Result Observe Dip in Signal? Step3->Result Suppression Ion Suppression Confirmed Result->Suppression Yes NoSuppression Investigate Other Issues (e.g., Instrument Performance) Result->NoSuppression No

Caption: Workflow for identifying ion suppression.

Step 2: Mitigate Ion Suppression

Once ion suppression is confirmed, the following strategies can be employed to minimize its impact.

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can effectively remove salts, phospholipids (B1166683), and proteins.

    • Liquid-Liquid Extraction (LLE): A classic technique that can provide clean extracts.

    • Protein Precipitation (PPT): A simpler method, but may be less effective at removing all interfering components.

  • Chromatographic Separation: Modifying the LC method can separate Vismodegib from co-eluting matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to improve the resolution between Vismodegib and interfering peaks.

    • Column Selection: Utilize a column with a different stationary phase chemistry to alter selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Vismodegib will co-elute and experience similar ion suppression, allowing for accurate correction during data processing. This is a highly recommended approach for achieving reliable quantification.

dot

cluster_mitigation Ion Suppression Mitigation Strategies Suppression Ion Suppression Identified SamplePrep Optimize Sample Preparation Suppression->SamplePrep Chromatography Improve Chromatographic Separation Suppression->Chromatography InternalStandard Use Stable Isotope-Labeled Internal Standard (SIL-IS) Suppression->InternalStandard

Caption: Key strategies to mitigate ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of ion suppression in Vismodegib quantification from plasma samples?

A1: The primary sources of ion suppression in plasma are phospholipids, salts, and endogenous metabolites that co-elute with Vismodegib. These molecules can compete with Vismodegib for ionization in the mass spectrometer's source, leading to a decreased signal.

Q2: How do I choose the best sample preparation technique to reduce ion suppression for Vismodegib?

A2: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.

Technique Advantages Disadvantages Recommendation for Vismodegib
Protein Precipitation (PPT) Simple, fast, and inexpensive.May not effectively remove all phospholipids and other interferences.Suitable for initial method development or when high sensitivity is not critical.
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT.Can be more time-consuming and requires solvent optimization.A good option for improving cleanliness over PPT.
Solid-Phase Extraction (SPE) Offers the highest degree of selectivity and cleanup.More complex and costly method development.Recommended for methods requiring high sensitivity and robustness, especially for regulatory submissions.

Q3: Can changing the ionization source help reduce ion suppression?

A3: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to ion suppression for certain compounds. However, the choice of ionization source depends on the analyte's chemical properties. Vismodegib is amenable to ESI. It is generally more effective to optimize sample preparation and chromatography before exploring alternative ionization techniques.

Q4: What are the characteristics of a good internal standard for Vismodegib quantification?

A4: An ideal internal standard should be a stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of Vismodegib. This ensures that it has nearly identical chemical and physical properties, including retention time and ionization efficiency. This allows it to effectively compensate for variations in sample preparation, injection volume, and, most importantly, ion suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify the chromatographic regions where matrix components cause ion suppression.

Materials:

  • LC-MS/MS system with a T-connector

  • Syringe pump

  • Vismodegib standard solution (e.g., 100 ng/mL in mobile phase)

  • Prepared blank biological matrix sample (e.g., protein-precipitated plasma without analyte)

  • Mobile phase

Methodology:

  • Set up the LC-MS/MS system with the analytical column used for Vismodegib analysis.

  • Install a T-connector between the column outlet and the mass spectrometer inlet.

  • Connect a syringe pump to the T-connector to deliver a constant, low flow rate (e.g., 10 µL/min) of the Vismodegib standard solution.

  • Begin infusing the Vismodegib solution to obtain a stable baseline signal in the mass spectrometer, monitoring the appropriate MRM transition for Vismodegib.

  • Inject the prepared blank matrix sample onto the LC column.

  • Monitor the Vismodegib signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Vismodegib from Human Plasma

Objective: To extract Vismodegib from human plasma and remove interfering matrix components.

Materials:

Methodology:

  • Pre-treatment: To 500 µL of plasma, add 50 µL of internal standard solution and vortex. Add 500 µL of 4% phosphoric acid in water and vortex.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute Vismodegib and the internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

dot

cluster_spe Solid-Phase Extraction (SPE) Workflow Start Plasma Sample + Internal Standard Pretreat Pre-treatment (Acidification) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (Ammoniated Acetonitrile) Wash2->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: General workflow for SPE of Vismodegib.

References

improving the sensitivity of Vismodegib bioanalytical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity of Vismodegib bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity in Vismodegib LC-MS/MS assays?

Low sensitivity in Vismodegib bioanalytical assays can stem from several factors throughout the experimental workflow. The most common issues include inefficient sample extraction leading to low recovery, significant matrix effects that suppress the analyte signal, suboptimal chromatographic conditions causing poor peak shape, and non-optimized mass spectrometry parameters.

Q2: How can I improve the recovery of Vismodegib from plasma samples?

The choice of sample preparation method is critical for achieving high recovery. For Vismodegib, various techniques have been successfully employed, with liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally providing cleaner extracts and higher recovery compared to protein precipitation (PPt).

A comparative summary of different extraction methods is presented below:

Extraction MethodLLOQ Range (ng/mL)Recovery (%)Reference
Liquid-Liquid Extraction (LLE)0.2 - 2.085 - 95
Solid-Phase Extraction (SPE)0.5 - 5.088 - 98
Protein Precipitation (PPt)5.0 - 10.075 - 90
Q3: What strategies can be used to mitigate matrix effects?

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact assay sensitivity and accuracy. To mitigate these effects, consider the following strategies:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE to remove interfering substances.

  • Optimize Chromatography: Adjust the chromatographic conditions to separate Vismodegib from matrix components. This can involve using a different column, modifying the mobile phase composition, or adjusting the gradient elution profile.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Vismodegib-d4, will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low sensitivity issues in your Vismodegib bioanalytical assay.

Workflow for Troubleshooting Low Sensitivity

G cluster_0 Troubleshooting Flow start Low Sensitivity Observed check_recovery Assess Analyte Recovery start->check_recovery check_matrix Evaluate Matrix Effects check_recovery->check_matrix >85% optimize_extraction Optimize Sample Preparation (LLE/SPE) check_recovery->optimize_extraction <85% check_ms Optimize MS Parameters check_matrix->check_ms Absent optimize_chromatography Optimize Chromatography check_matrix->optimize_chromatography Present optimize_ionization Adjust Ion Source Parameters check_ms->optimize_ionization Suboptimal solution Sensitivity Improved check_ms->solution Optimal optimize_extraction->solution optimize_chromatography->solution optimize_ionization->solution

Caption: A decision tree for troubleshooting low sensitivity in Vismodegib assays.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Vismodegib from Human Plasma

This protocol is based on a method with a reported LLOQ of 0.2 ng/mL.

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 25 µL of internal standard working solution (e.g., Vismodegib-d4 at 100 ng/mL).

    • Add 50 µL of 1 M sodium carbonate solution and vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 10 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis:

    • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Vismodegib from Human Plasma

This protocol is based on a method with a reported LLOQ of 0.5 ng/mL.

  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 50 µL of internal standard working solution.

    • Add 200 µL of 4% phosphoric acid and vortex.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading and Washing:

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution:

    • Elute Vismodegib with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 200 µL of mobile phase.

  • Analysis:

    • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Signaling Pathway Context

Vismodegib is an inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in some cancers. Understanding this context can be important for interpreting pharmacodynamic data alongside pharmacokinetic measurements.

G cluster_Hedgehog Hedgehog Signaling Pathway PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition Transcription Target Gene Transcription GLI->Transcription Activation Vismodegib Vismodegib Vismodegib->SMO Inhibition

Caption: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of Vismodegib on SMO.

stability issues with Vismodegib-d7 in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Vismodegib-d7 during long-term storage. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound, particularly concerning its stability.

Issue 1: Unexpected degradation of this compound observed in a long-term stability study.

  • Question: My recent analysis of a this compound sample, stored for an extended period, shows a significant increase in impurity peaks compared to the initial analysis. What could be the cause?

  • Answer: Several factors could contribute to the degradation of this compound during long-term storage. Please consider the following troubleshooting steps:

    • Verify Storage Conditions: Confirm that the sample has been consistently stored at the recommended temperature. Deviations from the suggested storage conditions can accelerate degradation.

    • Assess Container Closure Integrity: Ensure the storage container was sealed properly to prevent exposure to moisture and air.

    • Review Solvent/Matrix Stability: If the sample was stored in solution, the solvent itself or components of the matrix could be reacting with this compound. It is recommended to store this compound as a dry powder.

    • Perform Forced Degradation Studies: To identify the potential degradation pathways, consider performing forced degradation studies under stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal). This can help in identifying the degradation products and understanding the degradation mechanism.

Issue 2: Inconsistent analytical results for this compound stability samples.

  • Question: I am observing high variability in the purity and assay values of my this compound stability samples. How can I improve the consistency of my results?

  • Answer: Inconsistent analytical results can stem from both the sample and the analytical method. Here are some steps to troubleshoot this issue:

    • Method Validation: Ensure that the analytical method used (e.g., HPLC, LC-MS) is validated for stability indicating purposes. The method should be able to separate this compound from its potential degradation products.

    • Sample Preparation: Homogenize the sample thoroughly before taking an aliquot for analysis. If the sample is a powder, ensure it is well-mixed. If in suspension, ensure it is uniformly dispersed.

    • System Suitability: Always run system suitability tests before sample analysis to ensure the analytical system is performing correctly.

    • Reference Standard: Use a well-characterized and properly stored reference standard of this compound for comparison.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Based on the stability data for Vismodegib, this compound powder is expected to be stable when stored under the following conditions. For specific recommendations for this compound, always refer to the supplier's certificate of analysis.

ConditionTemperatureDuration
Long-term (Powder)-20°C3 years
Accelerated (Powder)4°C2 years
In Solvent-80°C1 year
In Solvent-20°C6 months
ShippingRoom temperature< 2 weeks

Data extrapolated from supplier recommendations for Vismodegib.[1][2]

Q2: Is this compound susceptible to degradation under specific conditions?

A2: Yes, studies on Vismodegib have shown that it can degrade under certain stress conditions. While specific data for this compound is not available, similar degradation patterns are expected.

Stress ConditionObservation
Acidic Hydrolysis Potential for degradation.
Alkaline Hydrolysis Shows degradation.[3]
Oxidative Susceptible to oxidation.
Thermal Stable at lower temperatures, but degradation can occur at elevated temperatures (e.g., 105°C).[4]
Photolytic Can undergo degradation upon exposure to UV light.[4]

Q3: How does the stability of this compound compare to that of Vismodegib?

A3: The replacement of hydrogen with deuterium (B1214612) is not expected to significantly impact the chemical stability of the molecule under typical storage conditions. The fundamental chemical structure and reactive functional groups remain the same. Therefore, the stability profile of this compound is anticipated to be very similar to that of Vismodegib. However, for critical applications, it is always recommended to perform a stability study on the specific lot of this compound being used.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: Stability-indicating methods using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection are commonly used for assessing the stability of Vismodegib. These methods can separate the parent drug from its degradation products. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) for the identification of unknown impurities and degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general procedure for a stability-indicating RP-HPLC method. Method optimization and validation are required for specific applications.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01N KH2PO4) and an organic solvent (e.g., acetonitrile). A common ratio is 65:35 (v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection Wavelength: 264 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase) and dilute to a known concentration (e.g., 150 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the this compound stability sample in the diluent to achieve a similar concentration as the standard solution.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform system suitability tests by injecting the standard solution multiple times. The relative standard deviation (RSD) for peak area and retention time should be within acceptable limits (e.g., <2%).

    • Inject the sample solutions.

    • Analyze the chromatograms to determine the peak area of this compound and any degradation products. Calculate the purity and assay of the sample.

Visualizations

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Hh Hedgehog Ligand (e.g., SHh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits inhibition of GLI GLI Proteins (GLI1, GLI2, GLI3) SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocation TargetGenes Target Gene Transcription Nucleus->TargetGenes Activates Vismodegib This compound Vismodegib->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: this compound Stability Study storage Long-Term Storage (Specified Conditions) start->storage sampling Periodic Sampling storage->sampling sampling->storage Continue Storage analysis Analytical Testing (e.g., HPLC) sampling->analysis data Data Analysis (Purity, Impurities, Assay) analysis->data report Stability Report Generation data->report end End report->end

Caption: General workflow for a long-term stability study of this compound.

References

resolving co-elution problems in Vismodegib analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vismodegib analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving co-elution problems during the chromatographic analysis of Vismodegib.

Troubleshooting Guides

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, can pose a significant challenge in the accurate quantification of Vismodegib and its related substances. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Poor resolution between Vismodegib and an unknown impurity.

Q1: My chromatogram shows a shoulder on the main Vismodegib peak, or two poorly resolved peaks. How can I improve the separation?

A1: Co-elution of Vismodegib with process-related impurities or degradation products is a common challenge. To improve resolution, several chromatographic parameters can be systematically adjusted. The resolution of two peaks is influenced by column efficiency, selectivity, and retention factor.

A step-by-step troubleshooting workflow is presented below:

G start Start: Co-eluting Peaks Observed mobile_phase Step 1: Modify Mobile Phase - Adjust organic modifier ratio - Change organic modifier (e.g., ACN to MeOH) - Modify pH of aqueous phase start->mobile_phase column_chem Step 2: Change Stationary Phase - Select a column with a different chemistry (e.g., C18 to Phenyl-Hexyl) - Consider a different particle size mobile_phase->column_chem If resolution is still poor end End: Resolution Achieved mobile_phase->end If resolution is satisfactory temp Step 3: Adjust Column Temperature - Increase or decrease temperature to alter selectivity column_chem->temp If resolution is still poor column_chem->end If resolution is satisfactory flow_rate Step 4: Optimize Flow Rate - Decrease flow rate to increase efficiency temp->flow_rate If resolution is still poor temp->end If resolution is satisfactory gradient Step 5: Modify Gradient Program - Steepen or flatten the gradient slope flow_rate->gradient If applicable and resolution is still poor flow_rate->end If resolution is satisfactory gradient->end If resolution is satisfactory

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Experimental Protocol: Mobile Phase Optimization

A common starting point for improving resolution is to adjust the mobile phase composition.

  • Adjust Organic Modifier Ratio: In reversed-phase HPLC, altering the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase can significantly impact retention and selectivity.

    • To increase the retention and potentially improve the separation of closely eluting peaks, decrease the concentration of the organic solvent.

  • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Modify pH: For ionizable compounds like Vismodegib, adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the analyte and impurities, leading to changes in retention and selectivity.

ParameterInitial ConditionModified ConditionExpected Outcome
Mobile Phase 0.1% Formic Acid in Water:Acetonitrile (50:50 v/v)0.1% Formic Acid in Water:Acetonitrile (60:40 v/v)Increased retention time and potentially improved resolution.
Organic Modifier AcetonitrileMethanolChange in elution order and selectivity.
pH of Aqueous Phase 2.5 (0.1% Formic Acid)3.5 (Adjusted with Ammonium Acetate)Altered peak shape and retention times for ionizable compounds.
Problem: Co-elution with a known degradation product.

Q2: During forced degradation studies, I observe a peak co-eluting with the main Vismodegib peak, particularly under oxidative stress. How can I resolve this?

A2: Vismodegib is known to be susceptible to degradation under various stress conditions, including oxidation, hydrolysis, and photolysis.[1][2] Degradation products may have similar polarities to the parent drug, leading to co-elution.

Experimental Protocol: Method Development for Stability-Indicating Assays

A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.

  • Column Selection: Employ a high-resolution column, such as one with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column length to increase theoretical plates.

  • Detector Choice: Utilize a photodiode array (PDA) detector to assess peak purity. If co-elution is suspected, the UV spectra across the peak will not be homogenous. Mass spectrometry (MS) can also be used to confirm the presence of multiple components under a single chromatographic peak.

  • Forced Degradation: Perform forced degradation studies under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[2] Analyze the stressed samples with the developed method to ensure specificity.

A validated RP-HPLC method for Vismodegib analysis that can be used as a starting point is summarized in the table below.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Orthophosphoric acid: Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 264 nm
Column Temperature 30°C

If co-elution with a degradation product persists, consider modifying the mobile phase as described in the previous section or exploring alternative stationary phases.

Frequently Asked Questions (FAQs)

Q3: What are the common impurities of Vismodegib that I should be aware of?

A3: Impurities in Vismodegib can originate from the manufacturing process (process-related impurities) or from degradation of the drug substance. Some known process-related impurities may include starting materials and intermediates. Additionally, several potential genotoxic impurities (GTIs) have been identified and require sensitive analytical methods for their control.

Q4: How can I confirm if a peak is a co-eluting impurity or just poor peak shape?

A4: Distinguishing between co-elution and poor peak shape is crucial for effective troubleshooting.

  • Peak Shape Analysis: Look for signs of asymmetry, such as a shoulder on the peak, which is a strong indicator of co-elution. Tailing is a gradual decline, whereas a shoulder is a more distinct feature.

  • Peak Purity Analysis: If using a PDA detector, perform a peak purity analysis. The software can compare spectra across the peak to detect inconsistencies.

  • Mass Spectrometry: An MS detector can provide definitive evidence of co-elution by showing different mass-to-charge ratios (m/z) across the chromatographic peak.

The logical flow for identifying the cause of a distorted peak is illustrated below.

G start Distorted Peak Observed pda Perform Peak Purity Analysis (PDA) start->pda ms Analyze with Mass Spectrometry pda->ms If purity is inconclusive coelution Co-elution Confirmed pda->coelution Peak is impure poor_shape Poor Peak Shape pda->poor_shape Peak is pure ms->coelution Different m/z detected resolve Implement Resolution Strategies (See Troubleshooting Guide) coelution->resolve troubleshoot_shape Troubleshoot Peak Shape Issues - Check for column overload - Ensure sample solvent compatibility - Check for secondary interactions poor_shape->troubleshoot_shape

References

Technical Support Center: Vismodegib Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Vismodegib sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in Vismodegib sample extraction?

A1: Variability in Vismodegib sample extraction can arise from several factors, including:

  • Sample Handling and Storage: Improper handling and storage can lead to degradation of Vismodegib. It is crucial to follow established protocols for sample collection, processing, and storage to maintain sample integrity.

  • Extraction Method: The choice of extraction method, such as solid-phase extraction (SPE) or protein precipitation (PPT), can significantly impact recovery and consistency. Each method has its own set of critical parameters that must be carefully controlled.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of Vismodegib in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.

  • pH of the Sample and Solvents: The efficiency of the extraction process is often pH-dependent. Small variations in the pH of the sample or the extraction solvents can lead to significant differences in recovery.

  • Adsorption to Surfaces: Vismodegib may adsorb to the surfaces of plasticware (e.g., pipette tips, collection tubes), leading to sample loss and underestimation of its concentration.

Q2: What are the recommended storage conditions for Vismodegib samples?

A2: To ensure the stability of Vismodegib in biological samples, it is recommended to store them at -80°C until analysis.[1] Stability studies have shown that Vismodegib is susceptible to degradation under certain conditions, such as exposure to strong acids, bases, and oxidative agents.[2][3]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of Vismodegib?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis.[4] To minimize their impact, consider the following strategies:

  • Optimize Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Chromatographic Separation: Improve the chromatographic separation to ensure that Vismodegib elutes in a region free from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with Vismodegib can help to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.

Troubleshooting Guides

Low or Inconsistent Recovery
Potential Cause Troubleshooting Steps
Suboptimal Extraction pH Ensure the pH of the sample and extraction solvents is within the optimal range for Vismodegib. The pKa of the pyridinium (B92312) cation of Vismodegib is 3.8, and its solubility is pH-dependent.[5] Adjust the pH to optimize the extraction efficiency.
Inefficient Protein Precipitation If using protein precipitation, ensure the precipitating agent (e.g., acetonitrile (B52724), methanol) is added in the correct ratio and that the mixture is adequately vortexed and centrifuged to ensure complete protein removal.
Improper SPE Cartridge Conditioning/Elution For solid-phase extraction, ensure the cartridges are properly conditioned before loading the sample. Use the appropriate elution solvent and volume to ensure complete recovery of Vismodegib from the cartridge.
Adsorption to Labware Pre-rinse pipette tips with the sample or use low-retention tips. Consider using polypropylene (B1209903) tubes instead of polystyrene, as hydrophobic compounds can adhere to polystyrene surfaces.
Sample Degradation Minimize the time samples are at room temperature. Process samples on ice and store them at -80°C. Conduct stability tests to assess degradation under your specific experimental conditions.
High Variability (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent Sample Processing Standardize all steps of the extraction protocol. Ensure consistent timing for incubations, vortexing, and centrifugation. Use calibrated pipettes and automated liquid handlers where possible to reduce human error.
Matrix Effects As discussed in the FAQs, matrix effects can lead to inconsistent results. Implement strategies to minimize matrix effects, such as improved sample cleanup or the use of a suitable internal standard.
Instrumental Variability Ensure the LC-MS/MS system is properly calibrated and maintained. Regularly check for and address any issues with the autosampler, pumps, or mass spectrometer that could contribute to variability.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Vismodegib from Human Plasma

This protocol is based on a validated method for the determination of unbound Vismodegib in human plasma.

  • Sample Pre-treatment: Thaw frozen plasma samples on ice.

  • SPE Cartridge Conditioning: Condition a Strata-X-C 33u Polymeric Strong Cation SPE plate by washing with methanol (B129727) followed by equilibration with water.

  • Sample Loading: Load 0.1 mL of the plasma sample onto the conditioned SPE plate.

  • Washing: Wash the SPE plate with a weak organic solvent to remove unbound impurities.

  • Elution: Elute Vismodegib from the SPE plate using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for Vismodegib from Human Plasma

This is a general protocol for protein precipitation, a simpler but potentially less clean extraction method.

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in mobile phase if further concentration is needed.

Quantitative Data Summary

Table 1: Performance of a Validated SPE-LC-MS/MS Method for Unbound Vismodegib in Human Plasma

ParameterResult
Linearity Range0.100 to 100 ng/mL
Lower Limit of Quantitation (LLOQ)0.100 ng/mL
Intra-assay Precision (%CV)≤ 7.7%
Inter-assay Precision (%CV)≤ 5.5%
Accuracy (%Bias)Within ±4.0%
Extraction Recovery77.9% to 84.0%

Visualizations

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibition Vismodegib Inhibition PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI Repressor SUFU_GLI->GLI_R Processing Target Gene\nTranscription OFF Target Gene Transcription OFF GLI_R->Target Gene\nTranscription OFF Represses Hh Hedgehog Ligand PTCH1_bound PTCH1 Hh->PTCH1_bound SMO_active SMO (active) PTCH1_bound->SMO_active Inhibition Relieved GLI_A GLI Activator SMO_active->GLI_A Activation Target Gene\nTranscription ON Target Gene Transcription ON GLI_A->Target Gene\nTranscription ON Activates Vismodegib Vismodegib SMO_inhibited SMO (inhibited) Vismodegib->SMO_inhibited Inhibits Hedgehog Pathway\nBlocked Hedgehog Pathway Blocked SMO_inhibited->Hedgehog Pathway\nBlocked SPE_Workflow start Start: Plasma Sample conditioning 1. Condition SPE Cartridge (Methanol, then Water) start->conditioning loading 2. Load Sample conditioning->loading washing 3. Wash Cartridge (Remove impurities) loading->washing elution 4. Elute Vismodegib (Elution Solvent) washing->elution evaporation 5. Evaporate to Dryness (Nitrogen Stream) elution->evaporation reconstitution 6. Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis Logical_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Recovery Low or Inconsistent Recovery pH Incorrect pH Low_Recovery->pH SPE_Issue SPE Problem Low_Recovery->SPE_Issue Adsorption Adsorption to Surfaces Low_Recovery->Adsorption Degradation Sample Degradation Low_Recovery->Degradation Adjust_pH Optimize pH pH->Adjust_pH Optimize_SPE Check SPE Steps (Conditioning, Elution) SPE_Issue->Optimize_SPE Use_Low_Bind Use Low-Binding Plastics Adsorption->Use_Low_Bind Control_Temp Control Temperature and Storage Degradation->Control_Temp

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for Vismodegib Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Vismodegib (B1684315) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug efficacy and safety assessment. This guide provides a detailed comparison of various bioanalytical methods for the quantification of Vismodegegib, a Hedgehog signaling pathway inhibitor. The focus is on a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with comparisons to alternative High-Performance Liquid Chromatography (HPLC-UV) and Ultra-Performance Liquid Chromatography (UPLC-UV) techniques. While the use of a stable isotope-labeled internal standard, such as Vismodegib-d7, is the gold standard for LC-MS/MS assays to ensure the highest accuracy and precision, this guide will also discuss methods where other internal standards or alternative quantification strategies are employed.

Comparison of Bioanalytical Methods for Vismodegib

The choice of a bioanalytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and the stage of drug development. Below is a summary of different analytical techniques used for Vismodegib quantification.

ParameterLC-MS/MS MethodHPLC-UV MethodUPLC-UV Method
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Separation by liquid chromatography followed by detection based on UV absorbance.Separation by liquid chromatography using smaller particle size columns for higher resolution and speed, followed by UV absorbance detection.
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).Protein precipitation, liquid-liquid extraction, or solid-phase extraction.Protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Linearity Range 0.100 to 100 ng/mL (for unbound Vismodegib)[1]12 to 120 µg/mL[2]37.5 to 225 µg/mL
Lower Limit of Quantification (LLOQ) 0.100 ng/mL (for unbound Vismodegib)[1]Not explicitly stated, but LOD is 0.33 µg/mL.Not explicitly stated, but LOD is 0.33 µg/mL.
Accuracy (% Bias) Within ±4.0% of nominal concentrations[1]Typically within ±15% (as per regulatory guidelines).Typically within ±15% (as per regulatory guidelines).
Precision (% CV) Intra-assay: ≤ 7.7% CV; Inter-assay: ≤ 5.5% CV[1]Repeatability: 0.9% RSD; Intermediate Precision: 0.8% RSD.Repeatability: 0.6% RSD; Intermediate Precision: 0.4% RSD.
Recovery 77.9 to 84.0%Not explicitly stated.Not explicitly stated.
Internal Standard Ideally this compound (stable isotope-labeled).A structurally similar compound.A structurally similar compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays.

LC-MS/MS Method for Unbound Vismodegib in Human Plasma
  • Sample Preparation:

    • Perform rapid equilibrium dialysis (RED) of 0.3 mL plasma samples at 37°C for 6 hours to separate unbound Vismodegib.

    • Extract 0.1 mL of the dialysate using a Strata-X-C 33u Polymeric Strong Cation Solid Phase Extraction (SPE) plate.

    • Elute the analyte and evaporate the eluent to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 0.2-0.6 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Vismodegib and its internal standard (ideally this compound).

HPLC-UV Method
  • Sample Preparation:

    • For bulk drug or dosage forms, dissolve the sample in a suitable solvent. For biological matrices, a protein precipitation step with acetonitrile or methanol, followed by centrifugation and filtration is common.

  • Chromatographic Conditions:

    • Column: ZORBAX C18 (150 x 4.6 mm).

    • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.1% orthophosphoric acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at 264 nm.

UPLC-UV Method
  • Sample Preparation:

    • Similar to the HPLC-UV method, involving dissolution or extraction from the matrix.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent, optimized for rapid separation.

    • Flow Rate: Typically 0.3-0.6 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance for Vismodegib.

The Importance of a Stable Isotope-Labeled Internal Standard (this compound)

In LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended. An SIL-IS has the same physicochemical properties as the analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This co-behavior allows for the accurate correction of any variability during sample preparation and analysis, leading to superior accuracy and precision of the quantitative results. While a specific validated method using this compound was not identified in the public literature at the time of this review, its use is a standard and expected practice in regulated bioanalytical laboratories.

Visualizing the Workflow and Structures

To better understand the processes and molecules involved, the following diagrams have been generated.

Bioanalytical Method Workflow for Vismodegib cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Concentration Quantification Calibration_Curve->Quantification

Bioanalytical workflow from sample processing to final quantification.

Chemical Structures of Vismodegib and this compound Vismodegib Vismodegib C19H14Cl2N2O3S Vismodegib_d7 This compound (Isotopically Labeled) C19H7D7Cl2N2O3S *Hypothetical representation with deuterium (B1214612) labeling on an aromatic ring

Structures of Vismodegib and its deuterated internal standard.

Conclusion

The choice of a bioanalytical method for Vismodegib quantification is a critical decision in the drug development process. LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for analyzing biological matrices where drug concentrations are low. The incorporation of a stable isotope-labeled internal standard like this compound is essential for achieving the most reliable and accurate results in regulated bioanalysis. While HPLC-UV and UPLC-UV methods can be suitable for the analysis of bulk drug or pharmaceutical formulations where concentrations are higher, they generally lack the sensitivity and selectivity required for pharmacokinetic studies in biological fluids. This guide provides the necessary information for researchers and scientists to make an informed decision on the most appropriate bioanalytical strategy for their specific needs in the study of Vismodegib.

References

A Comparative Guide to Internal Standards for Vismodegib Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Vismodegib, a Hedgehog signaling pathway inhibitor, in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. The choice of an appropriate internal standard (IS) is a critical factor in developing robust and reliable bioanalytical methods. This guide provides an objective comparison of two common types of internal standards for Vismodegib analysis: a stable isotope-labeled (SIL) internal standard, Vismodegib-d5, and a structural analog internal standard, Carbamazepine.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standard

The "gold standard" in bioanalysis is the use of a stable isotope-labeled internal standard of the analyte. This is because its physicochemical properties are nearly identical to the analyte, leading to very similar behavior during sample preparation and analysis. A structural analog, a different chemical entity with similar properties, is a viable but often less precise alternative.

Performance ParameterVismodegib-d5 (Stable Isotope-Labeled IS)Carbamazepine (Structural Analog IS)Rationale for Performance Difference
Recovery High and consistent, closely tracks VismodegibMay be variable and differ from VismodegibSIL IS co-elutes and has nearly identical extraction properties, compensating for analyte loss during sample preparation. A structural analog may have different extraction efficiency.
Matrix Effect Minimal impact on accuracyPotential for significant impact on accuracySIL IS co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, effectively canceling out matrix effects. A structural analog may elute at a different retention time and be subject to different matrix effects.
Precision (%CV) Typically <5%Typically <15%The close tracking of the SIL IS for all sources of variability results in lower coefficients of variation and higher precision.
Accuracy (%Bias) Typically within ±5%Typically within ±15%Superior compensation for variability by the SIL IS leads to higher accuracy in the quantification of the analyte.
Retention Time Nearly identical to VismodegibDifferent from VismodegibThe isotopic substitution in SIL IS results in a negligible difference in chromatographic behavior. A structural analog has a different chemical structure, leading to a different retention time.
Availability & Cost Custom synthesis, higher costCommercially available, lower costThe synthesis of stable isotope-labeled compounds is a more complex and expensive process.

Experimental Protocols

Below are representative experimental protocols for the analysis of Vismodegib in human plasma using either Vismodegib-d5 or Carbamazepine as the internal standard.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 200 µL of human plasma, add 20 µL of the internal standard working solution (either Vismodegib-d5 or Carbamazepine).

  • Vortex mix for 30 seconds.

  • Add 400 µL of 4% phosphoric acid in water and vortex.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0) followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of Vismodegib and the internal standard from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Vismodegib: Precursor ion > Product ion (specific m/z to be optimized)

    • Vismodegib-d5: Precursor ion > Product ion (specific m/z to be optimized)

    • Carbamazepine: Precursor ion > Product ion (specific m/z to be optimized)

Visualizing the Workflow and Signaling Pathway

To better illustrate the analytical process and the biological context of Vismodegib, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (Vismodegib-d5 or Carbamazepine) plasma->add_is vortex1 Vortex add_is->vortex1 acidify Acidify vortex1->acidify spe Solid Phase Extraction (SPE) acidify->spe wash Wash spe->wash elute Elute wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition & Processing lcms->data

Experimental workflow for Vismodegib analysis.

cluster_pathway Hedgehog Signaling Pathway Hh Hedgehog Ligand (Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds to SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits SUFU-GLI complex GLI GLI Proteins SUFU->GLI Sequesters nucleus Nucleus GLI->nucleus Translocates to target_genes Target Gene Expression (Cell Proliferation & Survival) nucleus->target_genes Activates Vismodegib Vismodegib Vismodegib->SMO Inhibits

Vismodegib's mechanism of action in the Hedgehog pathway.

A Guide to Inter-Laboratory Cross-Validation of Vismodegib Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

Vismodegib is the first FDA-approved drug that targets the Hedgehog signaling pathway, a crucial pathway in embryonic development that is largely inactive in adult tissues.[1] In many cases of basal cell carcinoma, mutations in this pathway lead to its reactivation and uncontrolled cell proliferation.[1][2][3] Vismodegib functions by binding to and inhibiting Smoothened (SMO), a transmembrane protein that is a key component of the Hedgehog signal transduction pathway.[2][4] By inhibiting SMO, Vismodegib effectively blocks the downstream signaling cascade that drives tumor growth.[2][3]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Target Gene Expression Target Gene Expression GLI->Target Gene Expression Activates Vismodegib Vismodegib Vismodegib->SMO Inhibits Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase protocol Develop Joint Protocol acceptance Define Acceptance Criteria protocol->acceptance transferring_lab Transferring Lab Analysis acceptance->transferring_lab receiving_lab Receiving Lab Analysis acceptance->receiving_lab data_comparison Statistical Data Comparison transferring_lab->data_comparison receiving_lab->data_comparison report Generate Final Report data_comparison->report

References

A Comparative Bioanalytical Perspective on Vismodegib and Sonidegib

Author: BenchChem Technical Support Team. Date: December 2025

Vismodegib and Sonidegib are two orally bioavailable small-molecule inhibitors of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Aberrant activation of this pathway is a critical driver in the pathogenesis of basal cell carcinoma (BCC). Both drugs have been approved for the treatment of advanced forms of BCC, offering a targeted therapeutic approach where traditional therapies like surgery or radiation are not viable. This guide provides a comparative overview of Vismodegib and Sonidegib from a bioanalytical perspective, focusing on their pharmacokinetic profiles, clinical efficacy, and the methodologies used for their quantification in biological matrices. This information is intended for researchers, scientists, and professionals involved in drug development and clinical analysis.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and is largely quiescent in adult tissues.[1] In many BCCs, mutations in the Patched (PTCH) or SMO genes lead to the reactivation of this pathway, resulting in uncontrolled cell proliferation.[2] Both Vismodegib and Sonidegib exert their therapeutic effect by binding to and inhibiting the SMO protein, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors and subsequent tumor growth.[2][3]

Hedgehog Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibitors PTCH PTCH1 (Patched-1) SMO SMO (Smoothened) PTCH->SMO Inhibits GLI GLI Complex SMO->GLI Activates Hh Hedgehog Ligand (e.g., SHH) Hh->PTCH Binds to SUFU SUFU SUFU->GLI Inhibits GLI_active Active GLI (GLI1/2) GLI->GLI_active Dissociation from SUFU GLI_active_nuc Active GLI GLI_active->GLI_active_nuc Translocation Target_Genes Target Gene Expression GLI_active_nuc->Target_Genes Promotes Vismodegib Vismodegib Vismodegib->SMO Inhibit Sonidegib Sonidegib Sonidegib->SMO Bioanalytical_Workflow cluster_0 Sample Collection & Processing cluster_1 Analytical Quantification cluster_2 Data Analysis cluster_3 Key Sample Preparation Techniques A Plasma Sample Collection B Addition of Internal Standard A->B C Sample Preparation B->C D HPLC Separation C->D Injection E Mass Spectrometry Detection (MS/MS) D->E F Peak Integration E->F G Concentration Calculation F->G Calibration Curve H Pharmacokinetic Analysis G->H SPE Solid-Phase Extraction (SPE) PP Protein Precipitation (PP) LLE Liquid-Liquid Extraction (LLE)

References

A Comparative Guide to Assessing the Linearity and Range of Vismodegib Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of different analytical methods for the quantification of Vismodegib, with a focus on assay linearity and range. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this therapeutic agent.

Vismodegib is an inhibitor of the Hedgehog signaling pathway, approved for the treatment of advanced basal cell carcinoma.[1] Accurate and precise quantification of Vismodegib in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. The linearity and range of an analytical method are critical parameters that define its performance, indicating the concentration interval over which the assay is accurate, precise, and linear.

Comparison of Analytical Methods for Vismodegib Quantification

Several analytical techniques have been employed for the quantification of Vismodegib. The most common methods include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the linearity and range of various published Vismodegib assays.

Analytical Method Linearity Range Correlation Coefficient (R²) Reference
RP-HPLC37.5 - 225 µg/mL0.999[2]
UPLC37.5 - 225 µg/mL0.9992[3]
RP-HPLC0.012 - 0.120 mg/mL0.9998[4]
HPLC-MS/MS0.5 - 30 mg/L> 0.99
LC-MS/MS (for impurities)0.03 - 1.50 ppm> 0.999

Experimental Protocols

RP-HPLC Method for Vismodegib Quantification

This protocol is based on a validated stability-indicating assay for Vismodegib in bulk and pharmaceutical dosage forms.

  • Chromatographic Conditions:

    • Column: ODS C18 (250mm x 4.6mm, 3.6µ)

    • Mobile Phase: 0.01N KH₂PO₄: Acetonitrile (65:35 v/v)

    • Flow Rate: 0.8 mL/min

    • Detection Wavelength: 264 nm

    • Column Temperature: 30°C

    • Diluent: Mobile Phase

  • Preparation of Linearity Solutions:

    • Prepare a standard stock solution of Vismodegib.

    • From the stock solution, prepare a series of at least six concentrations ranging from 37.5 ppm to 225 ppm.

    • Inject each concentration into the HPLC system.

    • Plot a graph of the peak area versus the concentration of Vismodegib.

    • Determine the slope, y-intercept, and correlation coefficient.

UPLC Method for Vismodegib Quantification

This protocol outlines a method for the estimation of Vismodegib using Ultra Performance Liquid Chromatography.

  • Chromatographic Conditions:

    • Column: STD BEH C₁₈ (100 mm x 2.1 mm, 1.8µm)

    • Mobile Phase: Methanol:KH₂PO₄ (50:50 v/v), pH 7.4

    • Flow Rate: 0.3 mL/min

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • Diluent: Mobile Phase

  • Preparation of Linearity Solutions:

    • Prepare a stock solution of Vismodegib.

    • Prepare linearity solutions by taking 0.25, 0.5, 0.75, 1, 1.25, and 1.5 ml from the stock solution into 10 ml volumetric flasks and diluting with the diluent. This will result in concentrations of 37.5, 75, 112.5, 150, 187.5, and 225 µg/ml.

    • Inject each concentration in duplicate.

    • Perform a regression analysis to obtain the equation of the line and the correlation coefficient.

Visualizations

Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

Vismodegib functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. This pathway is crucial for embryonic development and is abnormally activated in some cancers, such as basal cell carcinoma.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds to SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Target Gene\nTranscription Target Gene Transcription GLI (Active)->Target Gene\nTranscription Promotes Vismodegib Vismodegib Vismodegib->SMO Inhibits Linearity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Stock Prepare Vismodegib Stock Solution Dilutions Create a Series of Dilutions (min. 5 levels) Stock->Dilutions Injection Inject Each Concentration into Analytical Instrument Dilutions->Injection Acquisition Acquire Peak Area Response Data Injection->Acquisition Plot Plot Peak Area vs. Concentration Acquisition->Plot Regression Perform Linear Regression Analysis Plot->Regression Parameters Determine R², Slope, and Y-intercept Regression->Parameters

References

A Comparative Guide to Precision and Accuracy in Vismodegib Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents like Vismodegib is paramount. This guide provides a comparative overview of various analytical methods for Vismodegib quantification, focusing on their precision and accuracy. The experimental data presented is collated from published research to aid in the selection of the most suitable method for specific analytical needs.

Vismodegib and the Hedgehog Signaling Pathway

Vismodegib is a first-in-class drug that functions as a Hedgehog signaling pathway inhibitor.[1][2][3][4] This pathway is crucial during embryonic development and is mostly inactive in adults.[3] However, its aberrant reactivation in adults can lead to the development of certain cancers, such as basal cell carcinoma. Vismodegib exerts its therapeutic effect by binding to and inhibiting the Smoothened (SMO) protein, a key component of this pathway. This inhibition blocks the downstream signaling cascade that leads to tumor growth.

Hedgehog_Pathway cluster_off Hedgehog Pathway: OFF State cluster_on Hedgehog Pathway: ON State cluster_inhibition Inhibition by Vismodegib PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive inhibition SUFU SUFU GLI_inactive GLI (inactive) SUFU->GLI_inactive sequesters Hh Hedgehog Ligand (Hh) PTCH1_bound PTCH1 Hh->PTCH1_bound SMO_active SMO (active) PTCH1_bound->SMO_active inhibition lifted GLI_active GLI (active) SMO_active->GLI_active activation Gene_Transcription Target Gene Transcription GLI_active->Gene_Transcription Vismodegib Vismodegib SMO_inhibited SMO (inhibited) Vismodegib->SMO_inhibited inhibits

Caption: Hedgehog signaling pathway and its inhibition by Vismodegib.

Comparison of Analytical Methods for Vismodegib Quantification

The following tables summarize the precision and accuracy of different analytical methods used for the quantification of Vismodegib.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
ParameterIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%Bias)Lower Limit of Quantitation (LLOQ)Reference
Unbound Vismodegib in Human PlasmaWithin 7.7%Within 5.5%Within ±4.0%0.100 ng/mL
Table 2: Ultra-Performance Liquid Chromatography (UPLC)
ParameterRepeatability (%RSD)Intermediate Precision (%RSD)Accuracy (%Recovery)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Vismodegib in Bulk and Pharmaceutical Dosage Form0.60.499.62%0.33 µg/mL0.99 µg/mL
Table 3: High-Performance Liquid Chromatography (HPLC)
ParameterSystem Precision (%RSD)Method Precision (%RSD)Intermediate Precision (%RSD)Accuracy (%Recovery)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Method 10.890.220.1299.6%--
Method 2-0.9 (repeatability)0.8-0.33 µg/mL0.99 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LC-MS/MS Method for Unbound Vismodegib in Human Plasma
  • Sample Preparation: Unbound Vismodegib was separated from human plasma using rapid equilibrium dialysis (RED). 0.3 mL plasma samples were dialyzed at 37°C for 6 hours. The resulting dialysate (0.1 mL) was then extracted using a Strata-X-C 33u Polymeric Strong Cation Solid Phase Extraction (SPE) plate.

  • Chromatography: Reverse-phase chromatography was employed.

  • Detection: Positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS) was used for detection.

  • Quantification: A standard curve ranging from 0.100 to 100 ng/mL was used, fitted to a 1/x² weighted linear regression model.

LCMSMS_Workflow Plasma Human Plasma Sample RED Rapid Equilibrium Dialysis Plasma->RED SPE Solid Phase Extraction RED->SPE LC Reverse-Phase Chromatography SPE->LC MSMS Tandem Mass Spectrometry LC->MSMS Data Data Analysis MSMS->Data

Caption: LC-MS/MS experimental workflow for Vismodegib quantification.

UPLC Method for Vismodegib in Bulk and Pharmaceutical Dosage Form
  • Chromatographic Conditions:

    • Column: ODS C18 (100mm x 2.1 mm, 1.8µ)

    • Mobile Phase: 0.01N KH₂PO₄ : Acetonitrile (50:50)

    • Flow Rate: 0.3 mL/min

    • Detection: Acquity TUV at 254nm

    • Column Temperature: 30°C

  • Quantification: Linearity was established in the range of 25 - 150 ppm.

HPLC Method for Vismodegib Estimation
  • Chromatographic Conditions:

    • Mobile Phase: 0.1% Orthophosphoric acid : Acetonitrile (50:50, v/v)

    • Flow Rate: 1.0 mL/min (isocratic)

    • Detection: Photodiode array (PDA) detector at 264 nm

  • Quantification: The method was linear over a concentration range of 0.012-0.120 mg/mL.

This guide provides a comparative insight into the analytical methods for Vismodegib quantification. The choice of method will depend on the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available instrumentation. For the quantification of unbound drug in biological matrices, LC-MS/MS offers high sensitivity and specificity. For routine analysis of bulk drug and pharmaceutical formulations, UPLC and HPLC methods provide reliable and accurate results.

References

A Researcher's Guide to the Recovery of Vismodegib and its Deuterated Analog, Vismodegib-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the Hedgehog pathway inhibitor Vismodegib (B1684315), achieving consistent and high recovery of the analyte and its internal standard is paramount for accurate pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative evaluation of common extraction methodologies for Vismodegib and its deuterated internal standard, Vismodegib-d7, from biological matrices, supported by experimental data and detailed protocols.

Vismodegib is an important therapeutic agent for the treatment of advanced basal cell carcinoma. Its mechanism of action involves the inhibition of the Hedgehog signaling pathway, a critical pathway in embryonic development and oncogenesis.[1][2][3] Accurate quantification of Vismodegib in biological samples is crucial for clinical monitoring and drug development. This guide focuses on the critical sample preparation step of extraction, comparing the efficacy of various techniques in recovering Vismodegib and its stable isotope-labeled internal standard, this compound.

Comparative Recovery of Vismodegib and this compound

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. The underlying principle is that the deuterated standard will exhibit nearly identical chemical and physical properties to the analyte during extraction and analysis, thus compensating for any variability in the sample preparation process. While specific recovery percentages for this compound are not extensively published, it is widely accepted in the bioanalytical field that the recovery of a deuterated internal standard closely mirrors that of the parent drug.

Experimental data for Vismodegib recovery from human plasma using solid-phase extraction (SPE) has shown consistent and efficient results.

AnalyteExtraction MethodMatrixRecovery (%)
VismodegibSolid-Phase Extraction (SPE)Human Plasma77.9 - 84.0[1]
This compoundSolid-Phase Extraction (SPE)Human PlasmaConsistent and reproducible (assumed to be similar to Vismodegib)

The Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

Vismodegib targets the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. In the absence of the Hedgehog (Hh) ligand, the Patched (PTCH1) receptor inhibits SMO. When Hh binds to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. In many basal cell carcinomas, mutations in PTCH1 or SMO lead to constitutive activation of this pathway. Vismodegib binds to and inhibits SMO, thereby blocking the downstream signaling cascade.[1]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates Vismodegib Vismodegib Vismodegib->SMO Inhibits SUFU SUFU SUFU->GLI Inhibits GLI (active) GLI (active) GLI->GLI (active) Activation Target Gene Expression Target Gene Expression GLI (active)->Target Gene Expression Promotes

Hedgehog Signaling Pathway and Vismodegib Inhibition.

Experimental Protocols for Vismodegib Extraction

The choice of extraction method can significantly impact recovery, purity, and overall assay performance. Below are detailed protocols for three common techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample clean-up and concentration.

Experimental Protocol:

  • Plate Conditioning: Condition a Strata-X-C 33u Polymeric Strong Cation SPE plate by adding 1 mL of methanol (B129727) to each well, followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma sample, add an appropriate amount of this compound internal standard. Dilute the sample with 900 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE plate.

  • Washing: Wash the wells with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute Vismodegib and this compound from the SPE plate by adding two aliquots of 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol to each well.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquids.

Experimental Protocol:

  • Sample Preparation: To 100 µL of plasma sample, add the this compound internal standard.

  • Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortexing: Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT)

PPT is a rapid and simple method for removing proteins from biological samples.

Experimental Protocol:

  • Sample Preparation: To 100 µL of plasma sample, add the this compound internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to the plasma sample.

  • Vortexing: Vortex the mixture for 1-2 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing Vismodegib and this compound and transfer it to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).

Experimental Workflow Diagram

The following diagram illustrates a typical bioanalytical workflow for the quantification of Vismodegib.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Add IS (this compound) Add IS (this compound) Plasma Sample->Add IS (this compound) Extraction (SPE/LLE/PPT) Extraction (SPE/LLE/PPT) Add IS (this compound)->Extraction (SPE/LLE/PPT) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (SPE/LLE/PPT)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Typical Bioanalytical Workflow for Vismodegib.

Conclusion

References

A Researcher's Guide to Incurred Sample Reanalysis in Vismodegib Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical in-study validation to confirm the precision and accuracy of bioanalytical methods under real-world conditions. This guide provides a comparative overview of bioanalytical methodologies for the pharmacokinetic (PK) assessment of Vismodegib (B1684315), with a focus on the principles and importance of ISR.

Vismodegib, an inhibitor of the Hedgehog signaling pathway, has demonstrated a complex pharmacokinetic profile, including non-linear absorption and high plasma protein binding[1]. These characteristics underscore the necessity for robust and well-validated bioanalytical methods to accurately determine its concentration in biological matrices. This guide will delve into the established methodologies, their validation parameters, and the overarching regulatory expectations for ISR.

Understanding Incurred Sample Reanalysis (ISR)

ISR is a regulatory requirement by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reproducibility of a bioanalytical method. It involves re-analyzing a subset of study samples from dosed subjects in a separate analytical run and comparing the results with the initial values.

The generally accepted criteria for small molecules like Vismodegib are:

  • At least 67% (two-thirds) of the re-analyzed samples should have a percentage difference between the initial and the repeated concentration within ±20% of their mean.

Successful ISR provides confidence in the bioanalytical data, confirming that the method is reliable for the duration of the study and across different analytical batches.

Comparative Overview of Bioanalytical Methods for Vismodegib

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Vismodegib in plasma due to its high sensitivity and selectivity. Below is a comparison of key parameters from published and validated LC-MS/MS methods.

ParameterMethod 1 (Solid-Phase Extraction)Method 2 (Protein Precipitation)
Sample Preparation Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Chromatography Reverse-Phase HPLCReverse-Phase UPLC
Detection Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)
Linearity Range 5.00 to 5,000 ng/mL[1]Not explicitly stated, but covers clinical concentrations
Intra-assay Precision (%CV) < 7.7%[2]Not explicitly stated
Inter-assay Precision (%CV) < 5.5%[2]Not explicitly stated
Accuracy (%Bias) Within ±4.0%[2]Not explicitly stated
Internal Standard Vismodegib-d5Not explicitly stated

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method is suitable for the determination of total and unbound Vismodegib concentrations in human plasma.

1. Sample Preparation (SPE):

  • Plasma samples (200 µL) are subjected to solid-phase extraction.
  • A common choice for cation-exchange SPE is a Strata-X-C 33u Polymeric Strong Cation SPE plate.
  • The plate is typically conditioned with methanol (B129727) and equilibrated with an aqueous buffer.
  • After loading the plasma sample, the plate is washed to remove interfering substances.
  • Vismodegib is then eluted with an organic solvent, often containing a small amount of base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol).
  • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used for separation. A C18 column is a common choice.
  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Positive electrospray ionization (ESI) is commonly used.
  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for Vismodegib and its internal standard (e.g., Vismodegib-d5).

Method 2: Protein Precipitation (PPT) followed by LC-MS/MS

This method offers a simpler and faster sample preparation approach.

1. Sample Preparation (PPT):

  • To a small volume of plasma (e.g., 50 µL), a larger volume of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard is added to precipitate plasma proteins.
  • The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
  • The clear supernatant is collected and may be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

2. LC-MS/MS Analysis:

  • The LC-MS/MS conditions are generally similar to those used in the SPE-based method, often employing ultra-high-performance liquid chromatography (UPLC) for faster analysis times.

Mandatory Visualizations

Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

Vismodegib functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. This pathway, when aberrantly activated, can lead to the development of certain cancers, including basal cell carcinoma.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Hedgehog Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hedgehog Ligand->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Target Gene\nTranscription Target Gene Transcription GLI->Target Gene\nTranscription Activates Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: Vismodegib inhibits the Hedgehog pathway by targeting SMO.

Incurred Sample Reanalysis (ISR) Workflow

The following diagram illustrates the logical flow of the ISR process in a pharmacokinetic study.

ISR_Workflow start PK Study Sample Collection initial_analysis Initial Bioanalysis of All Samples start->initial_analysis select_samples Select a Subset of Samples for ISR initial_analysis->select_samples reanalysis Reanalyze Selected Samples in a Separate Run select_samples->reanalysis compare Compare Initial and Reanalysis Results reanalysis->compare pass ISR Passes (≥67% within ±20% of mean) compare->pass Yes fail ISR Fails compare->fail No report Report ISR Results in Study Report pass->report investigate Investigate Cause of Failure fail->investigate investigate->report

Caption: Workflow for conducting Incurred Sample Reanalysis.

Conclusion

The successful application of ISR is a testament to a well-developed and validated bioanalytical method. For a compound with complex pharmacokinetics like Vismodegib, meticulous attention to the details of sample preparation and LC-MS/MS analysis is crucial. While both SPE and PPT methods can be effectively validated, the choice between them may depend on factors such as required sensitivity, sample throughput, and the need to minimize matrix effects. Regardless of the method chosen, a robust ISR program is indispensable for ensuring the integrity and reliability of pharmacokinetic data in clinical and non-clinical studies of Vismodegib.

References

A Comparative Guide to Sample Preparation: Protein Precipitation vs. Liquid-Liquid Extraction for Vismodegib Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of sample preparation method is critical for accurate and reliable quantification of therapeutic agents like Vismodegib in biological matrices. This guide provides an objective comparison of two common techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE), offering insights into their respective performance, protocols, and applications in the bioanalysis of Vismodegib.

Vismodegib, a first-in-class Hedgehog signaling pathway inhibitor, is a small molecule drug used in the treatment of advanced basal cell carcinoma.[1][2][3][4] Accurate measurement of its concentration in plasma or serum is essential for pharmacokinetic studies and therapeutic drug monitoring. The complexity of biological matrices necessitates a robust sample preparation step to remove interfering substances, primarily proteins, before analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide delves into a head-to-head comparison of protein precipitation and liquid-liquid extraction, providing the necessary details to help you select the most suitable method for your Vismodegib analysis.

Performance Comparison: Protein Precipitation vs. Liquid-Liquid Extraction

The selection of a sample preparation technique is a trade-off between recovery, purity, speed, and cost. The following table summarizes the key performance characteristics of protein precipitation and liquid-liquid extraction for the analysis of small molecules like Vismodegib.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Recovery Moderate to HighHigh
Matrix Effect HighLow to Moderate
Selectivity LowModerate to High
Speed FastModerate
Cost LowLow to Moderate
Complexity LowModerate
Solvent Usage LowHigh
Automation Potential HighModerate

Experimental Protocols

Detailed methodologies for both protein precipitation and liquid-liquid extraction are provided below. These protocols are representative and may require optimization for specific laboratory conditions and analytical instrumentation.

Protein Precipitation (PPT) Protocol

Protein precipitation is a straightforward method that involves the addition of a water-miscible organic solvent to a biological sample to denature and precipitate proteins.[5] Acetonitrile (B52724) is a commonly used solvent for this purpose.

Materials:

  • Biological sample (e.g., plasma, serum) containing Vismodegib

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Vismodegib-d5)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile (ACN) to the sample. The 1:3 sample-to-solvent ratio is crucial for efficient protein removal.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains Vismodegib and the internal standard.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.

Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.

Materials:

  • Biological sample (e.g., plasma, serum) containing Vismodegib

  • Organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Internal Standard (IS) solution (e.g., Vismodegib-d5)

  • Extraction tubes

  • Vortex mixer or mechanical shaker

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 100 µL of the biological sample into an extraction tube.

  • Add 10 µL of the internal standard solution.

  • Add 100 µL of aqueous buffer to adjust the pH and ionic strength.

  • Add 600 µL of the organic extraction solvent.

  • Vortex or shake the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizing the Methodologies

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows and the biological pathway relevant to Vismodegib.

G cluster_0 Protein Precipitation Workflow cluster_1 Liquid-Liquid Extraction Workflow A1 Sample Aliquot A2 Add Internal Standard A1->A2 A3 Add Acetonitrile A2->A3 A4 Vortex A3->A4 A5 Centrifuge A4->A5 A6 Collect Supernatant A5->A6 A7 LC-MS/MS Analysis A6->A7 B1 Sample Aliquot B2 Add Internal Standard & Buffer B1->B2 B3 Add Organic Solvent B2->B3 B4 Vortex/Shake B3->B4 B5 Centrifuge B4->B5 B6 Collect Organic Layer B5->B6 B7 Evaporate & Reconstitute B6->B7 B8 LC-MS/MS Analysis B7->B8

Figure 1. Comparative workflow of Protein Precipitation and Liquid-Liquid Extraction.

Hedgehog_Pathway cluster_ligand cluster_receptors Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug SHH Sonic Hedgehog (SHH) PTCH1 Patched-1 (PTCH1) SHH->PTCH1 Binds & Inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_A Activated GLI GLI->GLI_A Translocates to Nucleus Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI_A->Target_Genes Promotes Transcription Vismodegib Vismodegib Vismodegib->SMO Inhibits

Figure 2. Hedgehog signaling pathway and the inhibitory action of Vismodegib.

Conclusion

The choice between protein precipitation and liquid-liquid extraction for Vismodegib analysis depends on the specific requirements of the study. Protein precipitation offers a rapid, simple, and cost-effective solution, making it suitable for high-throughput screening. However, it is more susceptible to matrix effects, which can impact the accuracy and precision of the assay.

Liquid-liquid extraction, while more labor-intensive and time-consuming, generally provides a cleaner extract with reduced matrix effects, leading to better sensitivity and selectivity. This makes it a more robust method for regulatory submissions and clinical trial sample analysis where high data quality is paramount.

Ultimately, the decision should be based on a thorough method validation that assesses parameters such as recovery, matrix effect, linearity, accuracy, and precision for Vismodegib in the specific biological matrix of interest.

References

A Researcher's Guide to Assessing the Isotopic Purity of Vismodegib-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Vismodegib-d7 as an internal standard in quantitative bioanalysis, ensuring its isotopic purity is paramount for accurate and reproducible results. This guide provides a comparative framework for assessing the isotopic purity of this compound, offering detailed experimental protocols for key analytical techniques and a discussion of potential alternative standards.

Vismodegib is a first-in-class Hedgehog signaling pathway inhibitor approved for the treatment of advanced basal cell carcinoma.[1][2][3] In drug metabolism and pharmacokinetic (DMPK) studies, a deuterated version of the drug, such as this compound, is commonly used as an internal standard for quantification by mass spectrometry. The presence of unlabeled Vismodegib (d0) or incompletely deuterated isotopologues in the this compound standard can lead to an overestimation of the analyte concentration. Therefore, rigorous assessment of isotopic purity is a critical quality control step.

Comparative Analysis of Analytical Methodologies

The two primary techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.[4][5] Each method offers distinct advantages and can provide complementary information.

FeatureLC-MS/MSqNMR
Principle Separation by chromatography followed by mass-to-charge ratio analysis to resolve and quantify different isotopologues.Measurement of nuclear spin transitions in a magnetic field to identify and quantify residual protons at deuterated positions.
Primary Output Isotopic distribution (relative abundance of d0, d1, d2, etc.).Site-specific deuteration levels and overall isotopic enrichment.
Strengths High sensitivity, provides detailed isotopic distribution, and can be integrated into existing bioanalytical workflows.Highly accurate and precise for determining the exact location of deuterium (B1214612) incorporation, does not require a reference standard of the unlabeled compound.
Considerations Potential for back-exchange of deuterium for hydrogen in the ion source, requires careful data processing to account for natural isotope abundance.Lower sensitivity compared to MS, requires higher sample concentrations.

A comprehensive assessment of isotopic purity often involves a combined strategy utilizing both LC-MS/MS and NMR.

Alternative Internal Standards

While this compound is a commonly used internal standard, other deuterated variants are also available, such as Vismodegib-d4. The choice of internal standard can be influenced by factors such as commercial availability, cost, and the specific requirements of the bioanalytical method. When evaluating alternatives, the same rigorous isotopic purity assessment should be applied. Stable-isotopically labeled internal standards are considered the most appropriate for quantitative bioanalysis.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-MS/MS

This protocol outlines a general procedure for determining the isotopic purity of this compound using liquid chromatography-high resolution mass spectrometry.

1. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

2. LC-HRMS Parameters:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure good peak shape and separation from any potential impurities (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan

  • Mass Range: m/z 400-450

  • Resolution: >60,000

3. Data Analysis:

  • Extract the ion chromatograms for the expected protonated molecules of Vismodegib (d0) and all its deuterated isotopologues (d1 to d7).

  • Integrate the peak areas for each isotopologue.

  • Correct the observed peak areas for the natural abundance of ¹³C isotopes.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution. The isotopic purity is typically reported as the percentage of the desired deuterated species (e.g., %d7).

Protocol 2: Isotopic Purity Assessment by qNMR

This protocol provides a general procedure for assessing the isotopic purity of this compound using quantitative ¹H NMR.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

  • Add a precise volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) containing a known amount of a certified internal standard (e.g., maleic acid).

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard ¹H NMR experiment.

  • Pulse Program: A single 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).

3. Data Analysis:

  • Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals corresponding to the residual protons at the deuterated positions in this compound.

  • Integrate a well-resolved signal from a non-deuterated position in the molecule (if available) and the signal from the internal standard.

  • The percentage of deuteration at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a signal from a fully protonated position. The overall isotopic purity is determined by averaging the deuteration levels across all labeled sites.

Visualizing Key Concepts

To aid in the understanding of the context and workflow of this analysis, the following diagrams are provided.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hh Hedgehog Ligand (Hh) PTCH1 Patched-1 (PTCH1) Receptor SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits GLI_A Activated GLI (GLI-A) GLI->GLI_A Nucleus Nucleus GLI_A->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of Vismodegib.

Isotopic_Purity_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Reporting Start This compound Standard Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) Working_Solution Prepare Working Solution (e.g., 1 µg/mL) Stock_Solution->Working_Solution NMR_Sample Prepare NMR Sample (5-10 mg in deuterated solvent) Stock_Solution->NMR_Sample LC_MS LC-MS/MS Analysis Working_Solution->LC_MS NMR qNMR Analysis NMR_Sample->NMR MS_Data Extract Ion Chromatograms (d0-d7) LC_MS->MS_Data NMR_Data Process NMR Spectrum (Integration) NMR->NMR_Data Purity_Calc_MS Calculate Isotopic Distribution and Purity MS_Data->Purity_Calc_MS Purity_Calc_NMR Calculate Site-Specific and Overall Purity NMR_Data->Purity_Calc_NMR Report Final Report Purity_Calc_MS->Report Purity_Calc_NMR->Report

Caption: Experimental workflow for assessing the isotopic purity of this compound.

References

Safety Operating Guide

Proper Disposal of Vismodegib-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Vismodegib-d7, a deuterated analog of the Hedgehog signaling pathway inhibitor, Vismodegib.

Vismodegib is classified as a reproductive toxin and may cause damage to organs through prolonged or repeated exposure. Therefore, its deuterated form, this compound, should be handled and disposed of with care, following all applicable local, state, and federal regulations for hazardous waste.[1][2] Improper disposal, such as flushing down the drain, can lead to environmental contamination and is not a recommended practice.[3]

Step-by-Step Disposal Protocol for this compound

The following procedure is a general guideline based on best practices for the disposal of hazardous pharmaceutical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local regulations.

  • Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

  • Waste Segregation:

    • Solid Waste: Place any solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips, vials), and contaminated PPE into a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.

  • Waste Container Labeling: Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage of Waste: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's hazardous waste management service.

  • Accidental Spills: In the event of a spill, wear appropriate PPE, prevent the spill from spreading, and clean it up using an absorbent material.[4] Collect the contaminated absorbent material and place it in the designated hazardous waste container. Wash the affected area with soap and water.[4]

  • Disposal Method: The final disposal of this compound waste should be handled by a licensed hazardous waste disposal company. The most common and recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[1][2]

Key Regulatory and Safety Considerations

ConsiderationRecommended Action
Regulatory Framework All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[1][2][5]
Hazard Classification Vismodegib is a known reproductive toxin. Handle with appropriate precautions.
Waste Disposal Method Incineration by a licensed hazardous waste facility is the preferred method of disposal.[1]
Spill Management Use absorbent material for spills, and dispose of the contaminated material as hazardous waste.[4]
Personal Protective Equipment Always wear safety goggles, gloves, and a lab coat when handling this compound.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Vismodegib_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_management Waste Management A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste? B->C D Place in Labeled Solid Hazardous Waste Container C->D Yes E Place in Labeled Liquid Hazardous Waste Container C->E No (Liquid) F Store in Designated Secure Area D->F E->F G Arrange for Pickup by Certified Waste Disposal Vendor F->G H Final Disposal via Incineration G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Logistical Information for Handling Vismodegib-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and operational plans for researchers, scientists, and drug development professionals handling Vismodegib-d7. Adherence to these procedures is essential to mitigate risks associated with this potent compound.

Hazard Identification and Safety Precautions

Vismodegib is classified as a hazardous drug that may cause damage to fertility or an unborn child and may cause organ damage through prolonged or repeated exposure.[1] Occupational exposure can occur through inhalation and skin contact.[2] As a deuterated analog, this compound should be handled with the same precautions as the parent compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryRecommendation
Hand Protection Double gloving with nitrile gloves is recommended.[1] The outer glove should be changed immediately upon contamination.
Body Protection A disposable lab coat or coveralls should be worn over personal clothing.
Eye Protection Chemical splash goggles or a face shield must be worn.[1]
Respiratory Protection For operations with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended. For lower-risk activities, a fit-tested N95 or higher respirator may be suitable.
Foot Protection Disposable shoe covers should be worn in the designated handling area.

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound. The following step-by-step plan outlines the key phases of handling.

Preparation
  • Designated Area : All handling of this compound must occur in a designated and restricted area, such as a certified chemical fume hood or a glove box.

  • Decontamination : Ensure that all surfaces and equipment are clean before beginning work.

  • Waste Disposal Setup : Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).

Handling
  • Weighing and Aliquoting : Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation.

  • Solution Preparation : When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.

Post-Handling
  • Decontamination : Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.

  • PPE Doffing : Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.

Waste Segregation
  • Sharps : Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".

  • Solid Waste : Contaminated gloves, PPE, and other solid materials should be placed in a clearly labeled, sealed container for cytotoxic solid waste.

  • Liquid Waste : All liquid waste containing this compound should be collected in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste".

Storage and Disposal
  • Store all cytotoxic waste in a secure, designated area away from general laboratory traffic.

  • Dispose of all this compound waste through a licensed hazardous waste disposal service, following all local, state, and federal regulations.

Signaling Pathway of Vismodegib

Vismodegib is an inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in some cancers. The diagram below illustrates the mechanism of action of Vismodegib.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_Ligand Hedgehog Ligand PTCH1 PTCH1 Hh_Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits Complex Formation Gli_active Active Gli SUFU_Gli->Gli_active Releases Target_Genes Target Gene Transcription Gli_active->Target_Genes Promotes Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: Mechanism of Vismodegib in the Hedgehog signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.